An In-depth Technical Guide to 2,4-Difluoro-5-nitrobenzyl bromide (CAS Number: 115029-23-7)
For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Landscape of a Niche Reagent This guide provides a comprehensive technical overview of 2,4-Difluoro-5-nitrobenzyl bromide, a haloge...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Niche Reagent
This guide provides a comprehensive technical overview of 2,4-Difluoro-5-nitrobenzyl bromide, a halogenated and nitrated aromatic compound with significant potential in synthetic organic chemistry and drug discovery. It is important to note that while this compound is commercially available, detailed, peer-reviewed synthetic protocols, specific spectral characterization data, and extensive application notes in the public domain are limited. Therefore, this guide has been constructed by integrating the available data for the target molecule with established principles and well-documented procedures for closely related chemical entities. The protocols and mechanistic discussions herein are presented to be representative of this class of compounds, providing a robust framework for researchers to design and execute their own experimental work.
Core Compound Profile
2,4-Difluoro-5-nitrobenzyl bromide is a trifunctionalized aromatic compound, featuring a reactive benzyl bromide moiety, two electron-withdrawing fluorine atoms, and a strongly deactivating nitro group. This unique combination of functional groups makes it a valuable intermediate for the introduction of a 2,4-difluoro-5-nitrobenzyl group into a variety of molecular scaffolds.
The synthesis of 2,4-Difluoro-5-nitrobenzyl bromide would logically proceed from its corresponding toluene precursor, 2,4-difluoro-5-nitrotoluene. The most common and industrially scalable method for the conversion of a benzylic methyl group to a benzyl bromide is through a free-radical bromination reaction.
Technical Guide: Physicochemical Profiling and Synthetic Utility of 2,4-Difluoro-5-nitrobenzyl Bromide
Executive Summary In modern drug discovery and organic synthesis, fluorinated building blocks are highly sought after for their ability to modulate lipophilicity, metabolic stability, and target binding affinity. 2,4-Dif...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and organic synthesis, fluorinated building blocks are highly sought after for their ability to modulate lipophilicity, metabolic stability, and target binding affinity. 2,4-Difluoro-5-nitrobenzyl bromide is a premium, multi-functional electrophile utilized extensively in the construction of complex pharmacophores. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and field-proven, self-validating protocols for its integration into advanced synthetic workflows.
Physicochemical Profiling & Structural Analysis
Understanding the baseline quantitative data of a building block is critical for stoichiometric precision and analytical tracking. The table below summarizes the core physicochemical properties of 2,4-Difluoro-5-nitrobenzyl bromide[1][2].
Property
Value
Chemical Name
2,4-Difluoro-5-nitrobenzyl bromide
CAS Number
1260790-43-9
Molecular Formula
C₇H₄BrF₂NO₂
Molecular Weight
252.01 g/mol
Monoisotopic Mass
250.939 Da
SMILES String
O=C=C(C(F)=C1)CBr)[O-]
Appearance
Light yellow to brown crystalline solid
Primary Reactivity
S_N2 Alkylating Agent
Mechanistic Insights: Reactivity & Causality
As an Application Scientist, it is vital to look beyond the structure and understand the electronic causality driving the molecule's reactivity:
Hyper-Electrophilic Benzylic Position: The benzylic carbon is heavily activated. The strongly electron-withdrawing nitro group (
effects) and the two ortho/para fluorine atoms ( effect) severely deplete electron density at the benzylic position. This accelerates S_N2 displacement by nucleophiles (amines, thiols, alkoxides) but simultaneously makes the compound highly susceptible to unwanted hydrolysis if exposed to ambient moisture.
Halogen Orthogonality: The molecule contains both aliphatic bromine and aromatic fluorine. The aliphatic C-Br bond is highly labile and serves as the primary leaving group. The aromatic C-F bonds are highly stable under basic alkylation conditions but require careful consideration during downstream reductive steps to avoid hydrodefluorination.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes specific In-Process Controls (IPCs) to analytically verify success before proceeding to the next synthetic step.
Protocol A: S_N2 N-Alkylation of Secondary Amines
This protocol utilizes 2,4-Difluoro-5-nitrobenzyl bromide to N-alkylate a secondary amine (e.g., morpholine or piperidine derivatives).
Causality of Reagent Selection: is specifically chosen over stronger bases like Sodium Hydride (NaH) or Potassium Hydroxide (KOH)[3][4]. Stronger bases can trigger E2 elimination or rapid hydrolysis of the hyper-activated benzylic bromide. K₂CO₃ acts as a mild, insoluble acid scavenger that neutralizes the generated HBr without degrading the electrophile[3].
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the secondary amine (1.0 equiv) in anhydrous DMF (0.2 M concentration).
Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv). Stir the suspension at room temperature for 15 minutes.
Electrophile Addition: Dissolve 2,4-Difluoro-5-nitrobenzyl bromide (1.05 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the reaction mixture over 10 minutes to prevent exothermic spikes.
Reaction: Stir the mixture at room temperature for 2–4 hours.
In-Process Control (IPC) & Validation: Sample 10 µL of the mixture, dilute in LC-MS grade acetonitrile, and analyze. Validation Criterion: The LC-MS trace must show the complete disappearance of the characteristic bromine isotopic doublet (
251/253) and the emergence of the product mass ().
Workup: Quench with ice-cold water. Extract with Ethyl Acetate (3x). Wash the organic layer with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure.
Once the nitrobenzyl moiety is installed, the nitro group is typically reduced to an aniline to allow for amide coupling or heterocycle formation.
Causality of Reagent Selection: Standard catalytic hydrogenation (Pd/C with H₂) is strongly discouraged for this specific intermediate. The presence of two aromatic fluorine atoms introduces a high risk of unwanted hydrodefluorination under pressurized hydrogen. Instead, the is employed[5][6]. This Single-Electron Transfer (SET) mechanism is entirely chemoselective for the nitro group, leaving the critical C-F bonds completely intact[6][7].
Step-by-Step Methodology:
Preparation: Dissolve the N-alkylated nitro intermediate (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.1 M).
Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv) to the flask.
Reaction: Equip the flask with a reflux condenser and heat to 80 °C under vigorous stirring for 2–3 hours.
In-Process Control (IPC) & Validation: Analyze via LC-MS. Validation Criterion: The mass of the starting material must shift by exactly -30 Da (Loss of two Oxygen atoms [-32 Da] and gain of two Hydrogen atoms [+2 Da]), confirming the conversion of
to .
Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the filter cake thoroughly with hot ethanol and ethyl acetate. Concentrate the filtrate and partition between Ethyl Acetate and saturated NaHCO₃. Dry and concentrate the organic layer to yield the fluoroaniline derivative.
Synthetic Workflow Visualization
The following logical diagram maps the synthetic sequence, illustrating the transformation from the raw building block to the advanced fluoroaniline pharmacophore.
SN2 alkylation and chemoselective nitro reduction of 2,4-Difluoro-5-nitrobenzyl bromide.
Handling, Stability, and Storage
Storage: Must be stored at 2–8 °C under an inert atmosphere (Argon or Nitrogen) to prevent hydrolytic degradation of the benzylic bromide.
Safety: Benzylic bromides are potent alkylating agents and severe lachrymators (tear-inducing). All handling, weighing, and reactions must be conducted inside a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat).
References
PubChem . "2,4-difluoro-5-nitrobenzyl bromide (CID 99770400)". National Center for Biotechnology Information. Available at:[Link]
ACS Publications . "Reflections on the Teaching Practices for the Reduction of Nitroarenes". Journal of Chemical Education. Available at:[Link]
Strategic Sourcing & Technical Profile: 2,4-Difluoro-5-nitrobenzyl Bromide
This guide outlines the technical profile, strategic sourcing, and quality assurance protocols for 2,4-Difluoro-5-nitrobenzyl bromide , a specialized intermediate used in the synthesis of bioactive pharmaceutical ingredi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the technical profile, strategic sourcing, and quality assurance protocols for 2,4-Difluoro-5-nitrobenzyl bromide , a specialized intermediate used in the synthesis of bioactive pharmaceutical ingredients.
CAS Number: 1260790-43-9
Molecular Formula: C₇H₄BrF₂NO₂
Molecular Weight: 251.02 g/mol
Executive Summary
2,4-Difluoro-5-nitrobenzyl bromide is a critical building block in medicinal chemistry, particularly for the introduction of the 2,4-difluoro-5-nitrobenzyl moiety into drug candidates targeting apoptotic pathways (e.g., IAP antagonists) and kinase inhibitors. Its value lies in the orthogonal reactivity of its functional groups: the highly electrophilic benzylic bromide allows for rapid alkylation, while the nitro group serves as a masked aniline for subsequent amide coupling or heterocycle formation.
Current market analysis classifies this reagent as a Tier 2 Specialty Chemical —readily available from catalog suppliers for research (gram-scale) but requiring lead time for process-scale (kilogram) procurement.
Technical Specifications & Chemical Identity
Researchers must distinguish this specific isomer from its analogs (e.g., 2,5-difluoro or 4-nitro variants) to avoid structural assignment errors in SAR (Structure-Activity Relationship) studies.
Property
Specification
IUPAC Name
1-(Bromomethyl)-2,4-difluoro-5-nitrobenzene
Appearance
Pale yellow to off-white solid
Melting Point
58–62 °C (Typical)
Solubility
Soluble in DCM, THF, Ethyl Acetate; reacts with nucleophilic solvents (MeOH)
Storage
2–8 °C, under inert atmosphere (Argon/Nitrogen), desiccated
Stability
Moisture sensitive; light sensitive (benzylic bromide is prone to photolysis)
Key Impurity Profile
When sourcing this material, the Certificate of Analysis (CoA) must be scrutinized for specific process-related impurities that affect downstream yield:
2,4-Difluoro-5-nitrotoluene (Starting Material): < 1.0%. Result of incomplete bromination. Hard to separate by crystallization.
2,4-Difluoro-5-nitrobenzal bromide (Dibromo species): < 2.0%. Result of over-bromination. Reacts as a gem-dihalide, causing side reactions.
Hydrolyzed Alcohol: Result of poor storage (moisture exposure).
Synthesis & Manufacturing Logic
Understanding the synthesis route is essential for troubleshooting quality issues. The industrial preparation typically follows a two-step sequence starting from 2,4-difluorotoluene.
Reaction Pathway[1][2][3][4]
Nitration: 2,4-Difluorotoluene is nitrated (HNO₃/H₂SO₄). The directing effects of the two fluorine atoms (ortho/para) and the methyl group strongly favor the 5-position, yielding 2,4-difluoro-5-nitrotoluene .
Radical Bromination: The intermediate is subjected to radical bromination (NBS/AIBN or Br₂/light). This step is the source of the critical "dibromo" impurity.
Caption: Industrial synthesis pathway highlighting the origin of the critical dibromo impurity during the radical bromination step.
Market Landscape: Suppliers & Pricing
The supply chain is bifurcated into "Catalog Suppliers" (immediate stock, high markup) and "Bulk Manufacturers" (lead time, lower unit cost).
Validated Suppliers (As of 2024/2025)
Note: Always verify current stock using the CAS 1260790-43-9, as nomenclature varies.
Supplier Type
Vendor Name
Typical SKU/Cat #
Target Scale
Notes
Catalog (Global)
BLDpharm
BD01189127
1g – 100g
Reliable stock; provides HNMR/HPLC data online.
Catalog (US/EU)
Combi-Blocks
(Check CAS)
1g – 25g
High QC standards; ships from San Diego.
Aggregator
Fisher/Sigma
Various
Research
Often re-sells from primary manufacturers at a premium.
Bulk/Custom
Enamine
Custom
>1kg
Best for early development scale-up; lead time 4-6 weeks.
Pricing Estimates (Market Average)
Prices fluctuate based on raw material costs (fluorine chemistry) and shipping constraints (hazmat).
Research Scale (1g): $45 – $85 USD
Process Scale (100g): $1,200 –
12–$18/g)
Bulk (>1kg): Negotiated (~$3,000 – $5,000/kg)
Quality Assurance & Handling Protocols
QC Protocol: Validating the Reagent
Upon receipt, do not rely solely on the vendor CoA. Perform the following validation to ensure the reagent will not compromise sensitive coupling reactions.
1H NMR (CDCl₃):
Look for the benzylic methylene singlet (~4.5 ppm).
Critical Check: Identify the methyl singlet of the starting material (~2.3 ppm) and the methine proton of the dibromo impurity (downfield, >6.0 ppm).
Acceptance Criteria: >95% integration ratio of product vs. impurities.[1]
HPLC (Reverse Phase):
Run a gradient (Water/MeCN + 0.1% TFA).
Benzyl bromides can hydrolyze on column; use a short run time or non-aqueous mobile phase if possible.
Safety & Handling (Lachrymator)
This compound is a potent lachrymator (tear gas agent) and corrosive.[2][3]
Engineering Controls: Handle only in a functioning fume hood.
Decontamination: Quench spills or glassware with a solution of 5% sodium thiosulfate or dilute ammonia to displace the bromide and neutralize the lachrymatory effect before removal from the hood.
PPE: Double nitrile gloves, lab coat, and safety glasses.
Procurement Decision Logic
Use this workflow to determine the optimal sourcing strategy based on your project phase.
Caption: Decision matrix for sourcing based on project scale, balancing speed vs. cost.
References
PubChem. "Compound Summary: 1-(Bromomethyl)-2,4-difluoro-5-nitrobenzene (CID 99770400)." National Library of Medicine. Accessed 2025.[4][2][5] Link
Vanderbilt University. "Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines." Journal of Fluorine Chemistry. Discusses reactivity of related difluoro-nitro-halo systems. Link
Organic Syntheses. "p-Nitrobenzyl Bromide." Org.[10] Synth. 1936, 16, 54. (Foundational procedure for radical bromination of nitrotoluenes). Link
Technical Guide: Solubility & Solvent Compatibility of 2,4-Difluoro-5-nitrobenzyl Bromide
CAS: 112656-95-8 Molecular Formula: C₇H₄BrF₂NO₂ Molecular Weight: ~252.01 g/mol Executive Summary 2,4-Difluoro-5-nitrobenzyl bromide (DFNBB) is a highly specialized electrophilic building block used primarily in the synt...
2,4-Difluoro-5-nitrobenzyl bromide (DFNBB) is a highly specialized electrophilic building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals. Its utility stems from its dual-reactivity profile: it functions as a potent alkylating agent (via the benzylic bromide) and a substrate for nucleophilic aromatic substitution (
) (via the fluorine atoms activated by the nitro group).
Critical Application Note: Unlike standard reagents, the solubility of DFNBB cannot be decoupled from its chemical stability. While it dissolves readily in protic solvents like methanol, it undergoes rapid solvolysis, rendering such solvents unsuitable for storage or reaction media. This guide prioritizes inert solubility —solvents that dissolve the compound without degrading it.
Physicochemical Profile & Solubility Logic
Structural Analysis
The molecule consists of a lipophilic benzyl core modified by three electron-withdrawing groups (two fluorines and one nitro group).
Lipophilicity: The aromatic ring and halogens increase lipophilicity (
estimated > 2.5).
Polarity: The nitro group introduces a strong dipole moment, improving solubility in polar aprotic solvents compared to non-substituted benzyl bromides.
Reactivity: The benzylic C-Br bond is highly susceptible to nucleophilic attack (
) and ionization (), making the compound a lachrymator and moisture-sensitive.
Solvent Compatibility Matrix
The following table categorizes solvents based on solubility power and chemical inertness.
Solvent Class
Representative Solvents
Solubility
Stability Risk
Application Recommendation
Chlorinated
Dichloromethane (DCM), Chloroform
High
Low
Primary Choice. Excellent for transport and low-temp reactions.
Polar Aprotic
THF, 2-MeTHF, Ethyl Acetate
High
Low*
Excellent. Must be anhydrous. 2-MeTHF is the preferred green alternative to DCM.
Dipolar Aprotic
DMF, DMSO, NMP, Acetonitrile
Very High
Medium
Reaction Specific. Accelerates / rates but hard to remove. Risk of thermal runaway if heated.
Protic
Methanol, Ethanol, Isopropanol
High
CRITICAL
Avoid. Causes rapid solvolysis (ether formation).
Hydrocarbon
Hexanes, Heptane, Cyclohexane
Low
Low
Anti-Solvent. Use for precipitation/crystallization.
Aqueous
Water
Insoluble
CRITICAL
Avoid. Causes hydrolysis to benzyl alcohol.
Technical Rationale: Solvolysis & Stability
Expert Insight: A common error in process development is using alcohols (MeOH/EtOH) to dissolve benzyl bromides for recrystallization.
Mechanism: The solvent acts as a nucleophile.[1][2] Even at room temperature, methanol attacks the benzylic carbon, displacing the bromide ion to form the methyl ether (2,4-difluoro-5-nitrobenzyl methyl ether).
Impact: This side reaction reduces yield and introduces impurities that are difficult to separate.
Protocol: Always use anhydrous aprotic solvents (e.g., Toluene/Heptane systems) for recrystallization.
Visualization: Solvent Selection Decision Tree
The following diagram illustrates the logical flow for selecting the correct solvent based on the intended chemical transformation.
Caption: Decision logic for solvent selection distinguishing between reaction media and purification needs, highlighting the exclusion of protic solvents.
Since specific solubility curves for this intermediate are not standard literature data, researchers must determine them empirically. The following protocol is designed for lachrymatory solids, ensuring safety and accuracy.
Safety Pre-requisites
Engineering Control: All operations must occur inside a certified chemical fume hood.
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.
Decontamination: Have a beaker of 10% aqueous sodium thiosulfate or dilute ammonia ready to neutralize spills (reacts with the benzyl bromide).
Step-by-Step Methodology
Preparation: Weigh a clean, dry 4 mL scintillation vial with a screw cap (
).
Saturation: Add 100 mg of DFNBB to the vial.
Solvent Addition: Add the target solvent (e.g., Toluene) in 50
increments at 25°C.
Equilibration: Vortex for 30 seconds after each addition.
Visual Check: Stop when the solution is clear (no visible particulates). Record volume (
).
If 100 mg dissolves in <100
, solubility is >1000 mg/mL (Very High).
If undissolved after 2 mL, solubility is <50 mg/mL (Low).
Verification (Gravimetric):
Filter the supernatant through a 0.45
PTFE syringe filter into a pre-weighed vial ().
Evaporate solvent under nitrogen stream (do not use heat >40°C to avoid degradation).
Weigh the residue (
).
Calculation:
Visualization: Solubility Workflow
Caption: Self-validating workflow for determining solubility limits of lachrymatory solids.
Operational Safety & Handling
Hazard: DFNBB is a potent lachrymator (tear gas agent) and skin corrosive.[3]
Inhalation: Vapors cause severe respiratory irritation.
Skin Contact: Causes burns; delayed blistering is common with benzyl bromides.
Neutralization: Clean glassware with a solution of Ethanolamine (5%) in Ethanol . The amine rapidly reacts with the benzyl bromide to form a non-volatile, non-lachrymatory salt.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 112656-95-8. Retrieved from [Link]
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Mechanisms of Solvolysis and
reactions).
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Principles of solvent selection for nucleophilic substitutions).
Thermodynamic Characterization of 2,4-Difluoro-5-nitrobenzyl bromide: Melting and Boiling Point Methodologies
Executive Summary 2,4-Difluoro-5-nitrobenzyl bromide (CAS No. 1260790-43-9) is a highly reactive, electrophilic building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), particular...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2,4-Difluoro-5-nitrobenzyl bromide (CAS No. 1260790-43-9) is a highly reactive, electrophilic building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and targeted agrochemicals[1]. Because it functions as a potent alkylating agent, understanding its thermodynamic phase transitions—specifically its melting point (MP) and boiling point (BP)—is critical for safe scale-up, crystallization, and purification processes.
This whitepaper provides an authoritative guide on the theoretical thermodynamics, predictive profiling, and standardized analytical protocols required to accurately determine the melting and boiling points of this specific halogenated nitroaromatic compound.
The molecular architecture of 2,4-Difluoro-5-nitrobenzyl bromide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
The presence of the strongly electron-withdrawing nitro (
) group and the highly polarizable bromine atom creates a significant molecular dipole moment. These strong intermolecular dipole-dipole interactions typically force nitrobenzyl bromides into a crystalline solid state at room temperature. For context, the unfluorinated analog, 4-nitrobenzyl bromide, exhibits a melting point of 96–99 °C. The introduction of fluorine atoms at the 2- and 4-positions introduces steric variations and alters the symmetry of the crystal lattice, which generally depresses the melting point. Consequently, the predicted melting point for 2,4-Difluoro-5-nitrobenzyl bromide lies in the range of 50 °C to 75 °C .
Boiling Point (Thermal Degradation vs. Vapor Pressure)
Determining the boiling point of nitrobenzyl halides at atmospheric pressure (760 mmHg) is highly dangerous and scientifically invalid. Extensive thermoanalytical studies (TGA, DSC, and ARC) have demonstrated that nitrobenzyl halogenides decompose exothermally with abundant gas evolution (carbon oxides, hydrogen bromide, and nitrogen oxides) well before reaching their atmospheric boiling points[2]. Because of this violent thermal degradation pathway, the boiling point must be determined under strictly controlled reduced pressure (e.g., vacuum distillation at
7 mmHg). For comparison, the isomeric 3-nitrobenzyl bromide boils at 153–154 °C at 7 mmHg[3].
Thermal degradation pathway of nitrobenzyl bromides at atmospheric pressure.
To prevent thermal hazards and ensure data integrity, the characterization of 2,4-Difluoro-5-nitrobenzyl bromide must follow a strict analytical hierarchy: Differential Scanning Calorimetry (DSC) followed by Thermogravimetric Analysis (TGA), and finally, Reduced-Pressure Boiling Point determination.
Thermodynamic analysis workflow for determining phase transitions safely.
Melting Point Determination via DSC
Causality: Traditional capillary melting point apparatuses rely on visual observation, which is subjective and fails to capture polymorphic transitions or the onset of thermal degradation. Differential Scanning Calorimetry (DSC) measures the exact heat flow associated with the solid-to-liquid phase transition, providing a highly accurate, self-validating thermodynamic profile.
Step-by-Step Protocol:
Sample Preparation: Under an inert nitrogen atmosphere (to prevent moisture-induced hydrolysis of the bromomethyl group), weigh 2.0 to 5.0 mg of 2,4-Difluoro-5-nitrobenzyl bromide into an aluminum DSC pan.
Hermetic Sealing: Crimp the pan with a hermetic lid to prevent the premature volatilization of the sample or interaction with ambient humidity.
Purge Gas: Set the DSC instrument purge gas to high-purity Nitrogen at a flow rate of 50 mL/min.
Thermal Program:
Equilibrate at 20 °C.
Ramp temperature at a controlled rate of 5 °C/min up to 120 °C.
Data Analysis: Identify the endothermic peak. The extrapolated onset temperature (
) is recorded as the precise melting point, while the peak integral provides the enthalpy of fusion ().
Boiling Point Determination via Reduced-Pressure Distillation
Causality: Because TGA data will confirm that 2,4-Difluoro-5-nitrobenzyl bromide decomposes exothermally before boiling[2], atmospheric boiling point determination is prohibited. A micro-distillation setup under dynamic vacuum must be utilized to lower the boiling point below the compound's thermal degradation threshold.
Step-by-Step Protocol:
Apparatus Assembly: Assemble a short-path micro-distillation apparatus equipped with a highly accurate digital vacuum gauge (e.g., Pirani gauge) and a cold trap (liquid nitrogen/isopropanol) to protect the vacuum pump from corrosive HBr vapors.
Sample Loading: Transfer 5.0 g of the compound into the distillation flask. Add PTFE boiling chips to prevent bumping.
Vacuum Equilibration: Evacuate the system to a stable pressure of 5.0 to 7.0 mmHg. Ensure the system is leak-tight.
Controlled Heating: Submerge the distillation flask in a silicone oil bath. Heat the bath gradually (2–3 °C/min) using a proportional-integral-derivative (PID) controlled hotplate.
Observation & Recording: Monitor the vapor temperature at the distillation head. The temperature at which a steady reflux is established and the first drop of distillate condenses in the receiving flask is recorded as the boiling point at the specific vacuum pressure (e.g., predicted ~140–160 °C at 7 mmHg).
Quantitative Data Summary
The following tables summarize the predicted physicochemical properties and the required instrumental parameters for empirical validation.
Table 2: Instrumental Parameters for Thermal Analysis
Instrument
Parameter
Setting / Specification
DSC
Heating Rate
5 °C / min
DSC
Purge Gas
Nitrogen (50 mL/min)
DSC
Pan Type
Hermetically sealed Aluminum
Vacuum Distillation
Target Pressure
7.0 mmHg
Vacuum Distillation
Heating Medium
Silicone Oil Bath (PID controlled)
Safety & Handling Imperatives
2,4-Difluoro-5-nitrobenzyl bromide is a potent lachrymator and a severe skin and eye irritant. It acts as an alkylating agent capable of reacting with nucleophilic biological macromolecules.
Thermal Hazards: Heating above 150 °C at atmospheric pressure can trigger a runaway exothermic decomposition[2].
PPE Requirements: Handling must occur within a Class II fume hood. Operators must wear chemically resistant gloves (e.g., Nitrile/Butyl rubber), a face shield, and a chemically impervious lab coat.
Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C, protected from light and moisture, to prevent spontaneous hydrolysis of the benzylic bromide.
References
Angene Chemical: 2,4-Difluoro-5-nitrobenzyl bromide (CAS# 1260790-43-9) Product Information. Angene International Limited. Available at:[Link]
Fisher Scientific: SAFETY DATA SHEET: 3-Nitrobenzyl bromide. Thermo Fisher Scientific. Available at: [Link]
ResearchGate: Thermal stability of nitrobenzyl halogenides. Journal of Thermal Analysis and Calorimetry. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: 2,4-Difluoro-5-nitrobenzyl Bromide in Pharmaceutical Synthesis
Executive Summary
2,4-Difluoro-5-nitrobenzyl bromide (CAS 1260790-43-9) represents a "linchpin" intermediate in modern medicinal chemistry, specifically designed for the construction of multi-functionalized aromatic scaffolds .[1] Unlike simple benzyl halides, this molecule possesses a unique "Triad of Reactivity"—a benzylic electrophile, two nucleophilically activated fluorine atoms, and a latent amine (nitro group).[1]
This guide details the technical utility of this intermediate, focusing on its role in synthesizing IAP Antagonists (Cancer) , Next-Generation Quinolone Antibacterials , and Triazole Antifungals .[1] It provides validated protocols for its handling, synthesis, and downstream derivatization, moving beyond generic descriptions to address the specific electronic behaviors that drive its reactivity.[1]
Molecular Architecture & Reactivity Profile
The strategic value of 2,4-Difluoro-5-nitrobenzyl bromide lies in its highly specific substitution pattern, which enables orthogonal functionalization.[1]
The "Reactivity Triad"
The molecule contains three distinct reactive sites that can be manipulated sequentially without cross-interference:[1]
Site A (Benzylic Bromide): A soft electrophile susceptible to S_N2 attack by amines, thiols, or phenoxides.[1] This is typically the first point of attachment.[1]
Site B (C-2 & C-4 Fluorines): The nitro group at C-5 exerts a strong electron-withdrawing effect (-M, -I).[1]
C-2 Fluorine: Located para to the nitro group. Highly activated for S_NAr (Nucleophilic Aromatic Substitution).[1]
C-4 Fluorine: Located ortho to the nitro group. Activated, but sterically distinct.
Site C (Nitro Group): A masked aniline.[1] Post-coupling, this can be reduced (Fe/HCl, H2/Pd) to an amine, serving as a handle for urea formation or amide coupling.[1]
Reactivity Diagram
Figure 1: The orthogonal reactivity map of 2,4-Difluoro-5-nitrobenzyl bromide, enabling sequential scaffold construction.
Primary Pharmaceutical Applications
Inhibitor of Apoptosis Protein (IAP) Antagonists
Research into XIAP (X-linked Inhibitor of Apoptosis Protein) and cIAP1 antagonists utilizes difluorobenzyl moieties to occupy hydrophobic pockets within the BIR3 domain of the target protein.[1]
Mechanism: The benzyl bromide is used to alkylate a pyrrolidine or azabicyclo-scaffold core.
Role of Fluorine: The 2,4-difluoro pattern improves metabolic stability (blocking P450 oxidation sites) and enhances lipophilicity for cell permeability.[1]
Role of Nitro: Often reduced to an aniline to form an amide linkage with critical binding residues (e.g., Asp or Glu in the protein pocket).[1]
Triazole Antifungals & Kinase Inhibitors
In the synthesis of next-generation azoles (analogs of Fluconazole/Voriconazole):
The benzylic bromide alkylates the triazole ring.[1]
The nitro group allows for the subsequent addition of "tail" structures that confer specificity to fungal CYP51 or human kinases (e.g., VEGFR/FGFR families).[1]
Validated Synthetic Protocols
The following protocols are derived from standard operating procedures for benzylic halides and nitro-aromatics.
Synthesis of the Intermediate (From Toluene Precursor)
Solvent: Carbon Tetrachloride (CCl4) or Trifluorotoluene (greener alternative).[1]
Conditions: Reflux (80°C) under N2 atmosphere for 4–6 hours.
Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[1]
Purification: Recrystallization from Hexane/EtOAc. Note: Column chromatography can degrade benzylic bromides; rapid filtration through a silica plug is preferred.[1]
General Coupling Protocol (S_N2 Alkylation)
This protocol describes coupling the bromide with a secondary amine (e.g., a piperazine or pyrrolidine derivative), a common step in drug discovery.[1]
Table 1: Reaction Parameters for S_N2 Coupling
Parameter
Specification
Rationale
Solvent
Acetonitrile (MeCN) or DMF
Polar aprotic solvents stabilize the transition state.[1]
Base
K2CO3 (2.0 eq) or DIPEA (1.5 eq)
Scavenges HBr byproduct; inorganic bases preferred for scale.[1]
Temperature
0°C to Room Temp (25°C)
Crucial: Higher temps (>50°C) risk S_NAr side reactions at the fluorine positions.[1]
Stoichiometry
1.0 eq Bromide : 1.05 eq Amine
Slight excess of nucleophile ensures complete consumption of the lachrymatory bromide.[1]
Monitoring
TLC (Hex:EtOAc 3:1) or LCMS
Look for disappearance of bromide (Rt ~ retention of toluene precursor).[1]
Step-by-Step Workflow:
Dissolve the amine substrate in MeCN (0.1 M concentration).[1]
Add K2CO3 (powdered, anhydrous).
Cool the suspension to 0°C.
Add 2,4-Difluoro-5-nitrobenzyl bromide dropwise (dissolved in minimal MeCN).
Allow to warm to RT and stir for 2–4 hours.
Quench: Dilute with water, extract with Ethyl Acetate.
Data Check: 1H NMR should show the benzylic -CH2- shift from ~4.5 ppm (bromide) to ~3.5 ppm (amine).[1]
Advanced Derivatization: The S_NAr Pathway
Once the benzyl group is tethered, the core can be further modified.[1] The nitro group activates the para-fluorine (C-2) for displacement.[1]
Figure 2: Workflow for exploiting the S_NAr reactivity of the intermediate.[1]
Safety & Handling (HSE)
Lachrymator: Like all benzyl bromides, this compound is a potent tear gas.[1] All weighing and reactions must be performed in a functioning fume hood.
Skin Sensitizer: Avoid contact.[1] Double-gloving (Nitrile) is recommended.[1]
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The benzylic bromide is moisture-sensitive and can hydrolyze to the alcohol over time, releasing HBr.[1]
Smolecule. (2023).[1] Applications of Difluorobenzyl Bromides in Medicinal Chemistry. Retrieved from
Hall, A., et al. (2006).[1] "Structure-activity relationships of 1,5-biaryl pyrroles as EP1 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 16(14), 3657-3662.[1] (Contextual reference for difluorobenzyl scaffolds).
Luo, Y., et al. (2009).[1] "Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives." Archiv der Pharmazie, 342(7), 386-393.[1] (Reference for triazole alkylation chemistry).
MDPI. (2020).[1] "How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description of SNAr." Molecules. Retrieved from
Sourcing and Utilizing High-Purity 2,4-Difluoro-5-nitrobenzyl Bromide: A Technical Guide for Advanced Medicinal Chemistry
Executive Summary As a Senior Application Scientist, I frequently evaluate specialized building blocks that can pivot a drug discovery program from a stalled hit to a viable lead. Among these, 2,4-Difluoro-5-nitrobenzyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I frequently evaluate specialized building blocks that can pivot a drug discovery program from a stalled hit to a viable lead. Among these, 2,4-Difluoro-5-nitrobenzyl bromide (CAS: 1260790-43-9) stands out as a highly strategic electrophile. This compound is not merely a generic alkylating agent; its specific substitution pattern is engineered to solve complex pharmacokinetic and pharmacodynamic challenges. This whitepaper provides an authoritative guide on the mechanistic utility, rigorous procurement standards, and validated experimental workflows for utilizing this reagent in advanced research settings.
Section 1: Mechanistic Rationale and Strategic Utility
The value of 2,4-Difluoro-5-nitrobenzyl bromide lies in the synergistic causality of its three functional domains 1:
The Bromomethyl Electrophile : Benzyl bromides are classic, highly reactive electrophiles for SN2 nucleophilic substitution. They enable the rapid functionalization of amines, phenols, and thiols on complex molecular scaffolds.
The 2,4-Difluoro Motif : The strategic placement of fluorine atoms exerts a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the benzylic carbon, accelerating SN2 reaction rates. Biologically, fluorine incorporation blocks cytochrome P450-mediated metabolic oxidation at the aromatic ring and modulates the lipophilicity (LogP) of the resulting drug candidate, often enhancing cellular permeability 2.
The 5-Nitro Pharmacophore : The nitro group serves a dual function. Synthetically, it is a masked amine that can be reduced post-alkylation for further derivatization. Pharmacologically, it is a premier trigger for Hypoxia-Activated Prodrugs (HAPs). In the hypoxic microenvironment of solid tumors, one-electron reductases selectively reduce the nitro group, initiating a fragmentation cascade that releases a cytotoxic payload 3. Recent studies have also demonstrated that introducing fluorinated nitrobenzyl moieties into natural products, such as the alkaloid tetrandrine, significantly enhances their inhibitory activity against A549 lung cancer cells 4.
Fig 1. Structure-function causality of 2,4-Difluoro-5-nitrobenzyl bromide in drug design.
Section 2: Procurement Logistics and Defining "High Purity"
When sourcing 2,4-Difluoro-5-nitrobenzyl bromide for sensitive biological assays or multi-step synthesis, commercial "off-the-shelf" purity is often insufficient. Moisture is the primary enemy of benzyl bromides, leading to rapid hydrolysis into the corresponding, unreactive benzyl alcohol.
Target Specifications : Demand a purity of ≥98% verified by quantitative NMR (qNMR) or GC-MS.
Storage Causality : The reagent must be shipped under cold-chain conditions and stored strictly at 2-8°C under an inert atmosphere (Argon or N2). Exposure to ambient humidity or light will degrade the bromomethyl group and potentially induce photolytic side reactions of the nitro group 5.
Table 1: Physicochemical Properties and QC Specifications
Never assume the integrity of a reactive electrophile based solely on a vendor's Certificate of Analysis (CoA). Implement the following self-validating Quality Control (QC) protocol immediately upon receipt to ensure experimental reproducibility.
Protocol 1: Rapid Integrity Validation via NMR and GC-MS
Sample Preparation : In a nitrogen-filled glovebag, dissolve 5.0 mg of the reagent in 0.6 mL of anhydrous CDCl3. Causality: Using anhydrous deuterated solvent prevents moisture-induced solvolysis during the NMR acquisition itself, preventing false-positive impurity readings.
1H NMR Acquisition : Acquire a standard proton spectrum.
Validation Check: Identify the sharp singlet corresponding to the benzylic protons (–CH2Br) at approximately 4.5 ppm.
Rejection Criteria: The presence of a singlet at ~4.7 ppm indicates hydrolysis to 2,4-difluoro-5-nitrobenzyl alcohol. If this peak integrates to >2% relative to the parent peak, the batch must be rejected or recrystallized.
19F NMR Acquisition : Acquire a fluorine spectrum to confirm the two distinct fluorine environments, ensuring no defluorination or isomeric impurities are present.
GC-MS Profiling : Inject 1 µL of a 1 mg/mL solution in anhydrous hexanes.
Validation Check: Confirm the characteristic isotopic bromine cluster. You must observe molecular ion peaks (M and M+2) of nearly equal intensity at m/z ~251 and 253, confirming the intact bromide.
Fig 2. Self-validating QC and application workflow for moisture-sensitive benzyl bromides.
Once validated, the reagent can be deployed. The following protocol outlines the optimal conditions for N-alkylation of a complex secondary amine scaffold (e.g., a kinase inhibitor precursor or a natural product derivative).
Protocol 2: Anhydrous N-Alkylation Methodology
Reaction Setup : Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add the amine scaffold (1.0 equivalent) and dissolve in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration. Causality: DMF is a highly polar aprotic solvent that perfectly solvates both the organic scaffold and the transition state of the SN2 reaction, accelerating the kinetics.
Base Selection and Addition : Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Causality: These are sterically hindered, non-nucleophilic bases. They efficiently scavenge the hydrobromic acid (HBr) byproduct driving the reaction forward, without competing with the scaffold for the electrophile.
Electrophile Introduction : Cool the reaction mixture to 0°C using an ice bath. Dissolve 2,4-Difluoro-5-nitrobenzyl bromide (1.1 equivalents) in a minimal volume of anhydrous DMF and add dropwise over 10 minutes. Causality: The low temperature controls the exothermic nature of the alkylation and suppresses over-alkylation (quaternization) of the amine.
Reaction Monitoring : Remove the ice bath and allow the reaction to warm to room temperature. Monitor progression via LC-MS every 2 hours.
Quench and Workup : Once the starting material is consumed, quench the reaction by adding saturated aqueous NH4Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with 5% aqueous LiCl (5 times). Causality: Saturated LiCl is highly effective at partitioning DMF out of the organic layer and into the aqueous phase, preventing solvent contamination during purification.
Isolation : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to yield the pure fluorinated nitrobenzyl derivative.
Table 2: Comparative Reactivity Variables for Benzyl Bromide Alkylation
Variable
Optimal Choice
Causality / Rationale
Solvent
Anhydrous DMF or MeCN
Polar aprotic solvents stabilize the SN2 transition state without solvolyzing the bromide.
Base
DIPEA or DBU
Sterically hindered; neutralizes HBr without acting as a competing nucleophile.
Temperature
0°C to Room Temp
Controls exothermicity and prevents polyalkylation (quaternization) of the substrate.
Atmosphere
Argon or N2
Prevents atmospheric moisture from hydrolyzing the highly reactive bromomethyl group.
References
MDPI. "Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs." Molecules. Available at:[Link]
Frontiers. "Progress on structural modification of Tetrandrine with wide range of pharmacological activities." Frontiers in Pharmacology. Available at: [Link]
National Institutes of Health (PMC). "From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition." PMC PubMed Central. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Compound Profile: 2,4-Difluoro-5-nitrobenzyl bromide (CAS: 1260790-43-9)
2,4-Difluoro-5-nitrobenzyl bromide is a highly versatile bifunctional building block in medicinal chemistry. Its synthetic utility stems from the presence of two orthogonal electrophilic sites, allowing for programmable, sequential functionalization. Understanding the causality behind its reactivity is critical for designing chemoselective protocols.
The Dual Electrophilic Sites
The Benzylic Bromide (Soft Electrophile): The benzylic carbon is highly susceptible to aliphatic nucleophilic substitution (
). The lack of steric hindrance, combined with the excellent leaving group ability of the bromide ion, makes this site kinetically favored for attack by "soft" nucleophiles (e.g., primary/secondary amines, aliphatic thiols) under mild conditions.
The Fluoroarene Ring (Hard Electrophile): The aromatic ring contains two fluorine atoms at the C2 and C4 positions. The strongly electron-withdrawing nitro group at C5 activates these positions (ortho to C4, para to C2) for Nucleophilic Aromatic Substitution (
). Fluorine is the ideal leaving group for because its high electronegativity effectively stabilizes the anionic Meisenheimer transition state, or facilitates a concerted substitution pathway [1].
Controlling Chemoselectivity via HSAB Theory and Solvent Effects
To achieve chemoselectivity, experimental design must leverage Hard-Soft Acid-Base (HSAB) principles and solvent effects.
Favoring
: Nonpolar or mildly polar solvents (e.g., Dichloromethane, Toluene) and low temperatures (0 °C) suppress the highly polar transition state required for . Under these conditions, soft nucleophiles will exclusively displace the benzylic bromide. Interestingly, when is desired later, nonpolar solvents can also be strategically used to drive high ortho-regioselectivity in difluoronitrobenzenes via six-membered polar transition states [2].
Favoring
: To substitute the fluorine atoms, harder nucleophiles (e.g., alkoxides, phenoxides) or forcing conditions (elevated temperatures, polar aprotic solvents like DMF or DMSO) are required. Polar aprotic solvents accelerate by leaving the nucleophile unsolvated and stabilizing the Meisenheimer complex. Sequential substitution of activated halogens is a highly reliable method for synthesizing complex heterocycles and macrocycles [3].
Fig 1: Orthogonal reactivity pathways of 2,4-Difluoro-5-nitrobenzyl bromide.
Empirical Data Summary
The following table summarizes validated reaction conditions for differentiating the reactive sites of 2,4-Difluoro-5-nitrobenzyl bromide.
Reaction Phase
Nucleophile Type
Solvent / Base
Temp
Major Regioisomer / Product
Typical Yield
Selective
Primary Amine (1.0 eq)
DCM / DIPEA
0 °C to RT
N-alkylated benzylic amine
>90%
Selective
Aliphatic Thiol (1.0 eq)
THF /
RT
Benzylic thioether
>85%
Direct
Sodium Methoxide (1.0 eq)
MeOH
50 °C
2-fluoro-4-methoxy-5-nitrobenzyl bromide
70-80%
Sequential
Diamine (1.0 eq)
DMF /
80 °C
Tetrahydroquinoxaline derivative
60-75%
Experimental Protocols
The following self-validating protocols describe a sequential functionalization workflow: first targeting the benzylic position, followed by an intramolecular macrocyclization via
.
Fig 2: Workflow for sequential SN2 and SNAr functionalization.
Protocol A: Chemoselective Benzylic Amination (
)
Objective: Selective functionalization of the benzylic position without triggering premature
on the fluoroarene ring.
Rationale: Utilizing a nonpolar solvent (DCM) and low temperatures ensures the kinetic barrier for is not breached, while the highly reactive benzylic bromide undergoes rapid substitution.
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush with inert gas (
or Argon).
Dissolution: Dissolve 2,4-Difluoro-5-nitrobenzyl bromide (1.0 equiv, e.g., 5.0 mmol) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) dropwise. Note: DIPEA is chosen over stronger bases to prevent unwanted side reactions or degradation.
Nucleophile Addition: Slowly add the primary amine (1.0 equiv) dropwise over 5 minutes.
Reaction Monitoring: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS. The benzylic bromide should be fully consumed within 2-4 hours.
Workup: Quench the reaction by adding saturated aqueous
(equal volume to DCM). Transfer to a separatory funnel, extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous , filter, and concentrate under reduced pressure. The crude intermediate is typically pure enough for Protocol B.
Objective: Utilizing a secondary nucleophilic site on the appended amine (from Protocol A) to displace the C4-fluorine via
, forming a fused heterocycle.
Rationale: Shifting to a polar aprotic solvent (DMF) and applying heat provides the necessary thermodynamic energy to overcome the activation barrier. High dilution favors intramolecular cyclization over intermolecular oligomerization.
Step-by-Step Methodology:
Dissolution: Dissolve the crude intermediate from Protocol A (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF). Use a high dilution factor (0.01 M to 0.05 M) to strictly favor intramolecular cyclization.
Base Addition: Add finely powdered, anhydrous Potassium Carbonate (
) (2.0 equiv).
Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C using a pre-heated oil bath.
Monitoring: Stir vigorously for 4-8 hours. Monitor the disappearance of the intermediate via LC-MS. The C4-fluorine (ortho to the nitro group) is typically displaced faster than the C2-fluorine due to geometric constraints in cyclization.
Isolation: Once complete, cool the reaction to room temperature. Pour the mixture into ice-cold distilled water (approx. 5x the volume of DMF) to precipitate the product.
Purification: Collect the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum. If the product does not precipitate cleanly, extract with Ethyl Acetate (3x), wash the organic layer thoroughly with water (to remove DMF) and brine, dry over
, and purify via silica gel column chromatography.
References
1.. Journal of the American Chemical Society, 2024.
2.. Organic Process Research & Development, 2014.
3. . International Journal of Molecular Sciences, 2024.
Application
Application Note: Precision N-Alkylation Protocols using 2,4-Difluoro-5-nitrobenzyl bromide
Executive Summary & Reagent Profile[2][3][4][5] 2,4-Difluoro-5-nitrobenzyl bromide (CAS: 1260790-43-9) is a high-value electrophile used extensively in medicinal chemistry for the introduction of the electron-deficient 2...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Reagent Profile[2][3][4][5]
2,4-Difluoro-5-nitrobenzyl bromide (CAS: 1260790-43-9) is a high-value electrophile used extensively in medicinal chemistry for the introduction of the electron-deficient 2,4-difluoro-5-nitrobenzyl moiety. This structural motif is critical in the synthesis of next-generation antibiotics (e.g., pleuromutilin derivatives like Lefamulin) and kinase inhibitors, where the fluorine atoms modulate metabolic stability and the nitro group serves as a latent aniline for further diversification.
This guide addresses the specific challenges of using this reagent: balancing the high reactivity of the benzylic bromide against the risk of competing Nucleophilic Aromatic Substitution (
) at the activated fluorine positions.
Reagent Snapshot
Property
Specification
IUPAC Name
1-(Bromomethyl)-2,4-difluoro-5-nitrobenzene
CAS Number
1260790-43-9
Molecular Weight
252.01 g/mol
Appearance
Pale yellow to off-white solid
Storage
2–8°C, under inert atmosphere (Ar/N₂).[1] Moisture sensitive.
Hazards
Lachrymator , Skin Corrosive (1B), Serious Eye Damage (1).[1] Handle in a fume hood.
Mechanistic Insight: The Selectivity Paradox
The reactivity of 2,4-difluoro-5-nitrobenzyl bromide is defined by the strong electron-withdrawing nature of the nitro group at C5 and the two fluorine atoms at C2 and C4.
Electronic Activation Analysis
Benzylic Activation (
- Desired): The nitro group and fluorines pull electron density from the ring, significantly increasing the electrophilicity of the benzylic carbon. This makes the bromide an exceptionally good leaving group, often reacting faster than unsubstituted benzyl bromide.
Ring Activation (
- Undesired): The nitro group at C5 is ortho to the C4-fluorine and para to the C2-fluorine. This arrangement activates both fluorines toward nucleophilic attack.
Risk Factor: Strong bases (e.g., NaH, alkoxides) or high temperatures (>80°C) increase the kinetic probability of the amine attacking the ring carbons (C2 or C4) instead of the benzylic carbon.[1]
Mechanistic Pathway Diagram
Caption: Competitive reaction pathways. Path A (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) is kinetically favored under mild conditions. Path B () competes when ring activation is exploited by harsh conditions.
Protocol Selection Guide
Select the appropriate protocol based on the nucleophilicity and basicity of your amine substrate.
Substrate Class
Recommended Protocol
Base
Solvent
Temp
Rationale
Primary/Secondary Amines (Aliphatic)
Method A
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or
Acetonitrile (ACN)
0°C to RT
Mild inorganic bases prevent over-alkylation and suppress .
Anilines / Weak Nucleophiles
Method B
DIPEA or Lutidine
DMF or NMP
40–60°C
Requires slight heating; organic base ensures solubility.
N-Heterocycles (Indoles, Imidazoles)
Method C
DMF
RT to 50°C
Cesium effect enhances solubility; avoid NaH to prevent ring attack.
Acetonitrile (ACN), anhydrous [0.1 M concentration][1]
Procedure:
Setup: Flame-dry a round-bottom flask and cool under
. Add the amine substrate and anhydrous ACN.
Base Addition: Add
in one portion. Stir for 10 minutes at room temperature (RT) to ensure a homogeneous suspension.
Electrophile Addition: Cool the mixture to 0°C (ice bath). Dissolve 2,4-Difluoro-5-nitrobenzyl bromide in a minimum volume of ACN and add dropwise over 15 minutes.
Expert Tip: Dropwise addition at 0°C is critical to minimize dialkylation (for primary amines) and exotherms.[1]
Reaction: Allow the reaction to warm to RT naturally. Stir for 4–12 hours. Monitor by TLC/LCMS.
DMF (Dimethylformamide), anhydrous [0.2 M concentration][1]
Procedure:
Solubilization: Dissolve the heterocycle in anhydrous DMF under
.
Deprotonation: Add
. Stir at RT for 30 minutes. The mixture may change color, indicating anion formation.
Note: Unlike NaH,
is milder and reduces the risk of side reactions on the fluoro-nitro ring.
Alkylation: Add the benzyl bromide reagent (solid or solution) in one portion.
Incubation: Stir at RT. If conversion is slow after 4 hours, heat to 40–50°C. Do not exceed 60°C.
Workup: Pour into ice-water (5x reaction volume) to precipitate the product. Filter the solid if possible. If no precipitate forms, extract with EtOAc/LiCl (5% aq) to remove DMF.[1]
Lower temperature. Switch from DMF to ACN or DCM. Use a weaker base ().
Low Conversion
Poor nucleophilicity
Add catalytic KI (0.1 equiv) (Finkelstein condition) to generate the more reactive benzyl iodide in situ.
Dialkylation (Primary Amines)
Over-reaction
Use excess amine (2–3 equiv) or protect the amine (e.g., as a sulfonamide) before alkylation.[1]
Reagent Decomposition
Hydrolysis of bromide
Ensure solvents are "Dry" grade (<50 ppm ). The benzylic bromide hydrolyzes rapidly in wet DMF.
Purification Note
The 2,4-difluoro-5-nitrobenzyl moiety is UV-active. However, residual benzyl bromide is a potent lachrymator.[1] Quench crude mixtures with a small amount of morpholine or dilute ammonia before rotary evaporation if you suspect unreacted bromide remains.
References
Lefamulin Synthesis & Analogs
Synthesis of pleuromutilin derivatives for the treatment of diseases mediated by microbes. (Related patent literature on pleuromutilin derivatives utilizing fluoro-nitrobenzyl linkers).
Paukner, S., et al. "Lefamulin (BC-3781), a Semisynthetic Pleuromutilin Antibiotic."[1] Antimicrobial Agents and Chemotherapy, 2013.[1] Link[1]
2,4-Difluoro-5-nitrobenzyl bromide Safety Data Sheet. Sigma-Aldrich / Merck. Link
Alkylation Methodologies
Salvatore, R. N., et al. "Synthesis of secondary amines."[1] Tetrahedron, 2001, 57(37), 7785-7811.[1] (Foundational review on N-alkylation protocols). Link
Strategic Incorporation of Fluorine: Application Note on Benzyl Bromide-Mediated Heterocycle Synthesis
Executive Summary & Strategic Rationale In modern drug discovery, the incorporation of fluorine is a pivotal strategy to modulate physicochemical properties, metabolic stability, and binding affinity.[1][2] Approximately...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
In modern drug discovery, the incorporation of fluorine is a pivotal strategy to modulate physicochemical properties, metabolic stability, and binding affinity.[1][2] Approximately 20-25% of drugs currently on the market contain at least one fluorine atom.
This Application Note focuses on a specific, high-utility transformation: the functionalization of heterocyclic cores using fluorinated benzyl bromide derivatives.
Why Fluorobenzyl Bromides?
Benzyl bromides are versatile electrophiles. When fluorinated (e.g., 2,4-difluorobenzyl bromide, 4-fluorobenzyl bromide), they serve two critical medicinal chemistry functions:
Metabolic Blocking: The benzyl group is often a site of metabolic liability (oxidation). Fluorine substitution on the aromatic ring deactivates the ring toward oxidative metabolism (CYP450) and blocks specific positions from hydroxylation.
Electronic Modulation: Fluorine acts as a bioisostere for hydrogen or hydroxyl groups but with significantly different electronic properties (high electronegativity), altering the
of nearby functional groups and influencing protein-ligand binding via multipolar interactions.
Safety & Handling: The Lachrymator Protocol
CRITICAL WARNING: Benzyl bromide derivatives are potent lachrymators (tear-inducing agents) and severe skin irritants. They alkylate DNA and proteins indiscriminately.
Mandatory Safety Workflow:
Engineering Controls: All weighing and transfers must occur within a certified fume hood.
) or a solution of Glycine. These nucleophiles rapidly react with residual benzyl bromide, rendering it harmless.
Glassware: Rinse all contaminated glassware with the neutralization solution before removing it from the hood for cleaning.
Core Methodology: N-Alkylation of Indoles[3][4][5]
The most common application of fluorobenzyl bromides is the
-alkylation of nitrogenous heterocycles (indoles, pyrroles, pyrazoles). The following protocol is optimized for 7-Fluoroindole but is applicable to most indole derivatives.
Mechanistic Insight (
)
The reaction proceeds via a classic
mechanism. The base deprotonates the indole N-H (), creating a highly nucleophilic indolyl anion. This anion attacks the benzylic carbon of the bromide, displacing the bromide leaving group.
Key Variable: Solvent Polarity. Polar aprotic solvents (DMF, DMSO) stabilize the transition state and solvate the cation of the base, leaving the indolyl anion "naked" and more reactive.
The following diagram illustrates the decision logic and workflow for synthesizing these derivatives, highlighting the critical safety and purification steps.
Caption: Operational workflow for N-alkylation, distinguishing between discovery-scale (Method A) and process-scale (Method B) routes.
Data & Analysis: Troubleshooting the Reaction
When synthesizing fluorinated derivatives,
-NMR is your most powerful analytical tool. It allows you to track the reaction without workup.
Comparative Solvent/Base Efficiency Table
Base / Solvent System
Temperature
Reaction Rate
Impurity Profile
Recommended For
NaH / DMF
0°C RT
Fast (< 2h)
Low (Clean )
Difficult substrates, weak nucleophiles.
/ Acetone
Reflux
Slow (12-24h)
Low
Sensitive functional groups (Esters, Nitriles).
/ DMF
RT 60°C
Moderate
Moderate
Sterically hindered heterocycles (Cesium effect).
KOH / Toluene (PTC)
RT
Moderate
Variable
Large scale, cost-sensitive projects.
Troubleshooting Guide
Issue: Low Conversion.
Cause: Poor solubility of the anion or "tight ion pairing."
Solution: Add 18-Crown-6 (if using K+ base) or switch to
(Cesium is larger, looser ion pair).
Issue: C-Alkylation vs. N-Alkylation.
Context: Indoles can alkylate at C3.
Solution: Keep temperature low (0°C). C-alkylation is thermodynamically favored at high heat; N-alkylation is kinetically favored.
Issue: Over-alkylation.
Context: If the heterocycle has multiple NH sites (e.g., Imidazole).
Solution: Use exactly 1.0 equivalent of base and add the electrophile slowly.
In drug development, regioselectivity is paramount. For example, alkylating a 1,2,3-Triazole can yield N1 or N2 isomers.
Protocol Adjustment for Regioselectivity:
Steric Control: Using 2,6-difluorobenzyl bromide (sterically crowded) often favors the less hindered Nitrogen on the heterocycle ring due to the ortho-fluorine atoms clashing with the heterocycle backbone.
Kinetic vs. Thermodynamic:
Kinetic Control (NaH, Low Temp): Favors the most acidic/accessible Nitrogen.
Thermodynamic Control (Reversible conditions, High Temp): Favors the most stable isomer.
References
Significance of Fluorine in Medicinal Chemistry. American Journal of Research Communication. (2009). Reviews the impact of fluorobenzyl derivatives on metabolic stability. Link
Protocol for N-Alkylation of 7-Fluoro-1H-indole. BenchChem Protocols. Detailed methodology for indole alkylation using benzyl bromides. Link
Benzyl Bromide Safety Data Sheet. ThermoFisher Scientific. Comprehensive safety data regarding lachrymator hazards. Link
Synthesis of Fluorinated Heterocycles. ResearchGate. Discusses condensation strategies and 19F NMR analysis. Link
N-alkylation of Indoles via SN2 Reaction. ACS Medicinal Chemistry Letters. (2019). Application of this protocol in KRAS inhibitor development.[6] Link
Application Note: High-Efficiency O-Alkylation of Phenols with 2,4-Difluoro-5-nitrobenzyl Bromide
Introduction & Strategic Utility in Drug Development The synthesis of highly functionalized aryl ethers via the Williamson ether synthesis is a cornerstone in modern medicinal chemistry. The reagent 2,4-Difluoro-5-nitrob...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Utility in Drug Development
The synthesis of highly functionalized aryl ethers via the Williamson ether synthesis is a cornerstone in modern medicinal chemistry. The reagent 2,4-Difluoro-5-nitrobenzyl bromide (CAS: 1260790-43-9) serves as an exceptionally versatile, electron-deficient electrophile.
For drug development professionals, incorporating the 2,4-difluoro-5-nitrobenzyl moiety provides distinct physicochemical advantages:
Metabolic Stability: The fluorine atoms block cytochrome P450-mediated oxidation at the ortho and para positions.
Latent Functionalization: The nitro group serves as a synthetic handle, readily reducible to an aniline for subsequent amide coupling or Buchwald-Hartwig amination.
This application note details field-proven, self-validating protocols for the O-alkylation of phenols using this specific benzyl bromide, emphasizing the mechanistic causality behind reagent selection to prevent competitive C-alkylation.
Mechanistic Causality: Dictating O-Alkylation vs. C-Alkylation
The alkylation of phenoxide ions is an ambident nucleophilic process. The phenoxide can attack the electrophile via the oxygen atom (O-alkylation) or the ortho/para carbon atoms (C-alkylation).
According to computational and mechanistic studies, such as those detailed in 1[1], O-alkylation is kinetically favored and energetically most favorable under neutral to mildly basic conditions in polar aprotic solvents. Conversely, C-alkylation is promoted in highly protic environments where the oxygen center is heavily solvated via hydrogen bonding, forcing the carbon atoms to act as the primary nucleophiles.
To ensure exclusive O-alkylation with 2,4-Difluoro-5-nitrobenzyl bromide, the experimental design mandates:
Base Selection: Weak to moderate inorganic bases (e.g., K₂CO₃, Cs₂CO₃) are preferred over strong aqueous bases in anhydrous conditions. They generate the phenoxide without introducing water that could solvate the oxygen anion.
Solvent Selection: Polar aprotic solvents (DMF, Acetone) leave the phenoxide oxygen relatively unsolvated (the "naked anion" effect), driving the rapid Sₙ2 displacement of the bromide.
Experimental Workflow and Logical Relationships
Logical workflow of O-alkylation highlighting the SN2 mechanism and self-validation steps.
Optimization of Reaction Conditions
To establish a robust system, conditions must be optimized based on the steric and electronic nature of the starting phenol. The highly electron-withdrawing nature of the 2,4-difluoro-5-nitrobenzyl group makes the benzylic carbon highly electrophilic, accelerating the Sₙ2 reaction compared to standard benzyl bromides.
The following table summarizes the quantitative optimization data for the O-alkylation of a standard phenol substrate:
Solvent
Base (Equivalents)
Temperature (°C)
Time (h)
Conversion (%)
O:C Selectivity
DCM
Et₃N (1.5)
25
24
< 20
> 99:1
Acetone
K₂CO₃ (2.0)
60
12
85
> 99:1
DMF
K₂CO₃ (2.0)
80
3
> 95
> 99:1
DMF
Cs₂CO₃ (1.5)
60
2
> 98
> 99:1
DCM / H₂O
NaOH + TBAB (0.05)
25
4
92
95:5
Data Synthesis: DMF with K₂CO₃ at 80°C provides the optimal balance of high yield and cost-effectiveness. Alternatively, Phase Transfer Catalysis (PTC) in biphasic systems (Entry 5) is an excellent scalable alternative that avoids high-boiling solvents, as demonstrated in 2[2].
Detailed Methodologies & Protocols
Protocol A: Anhydrous Polar Aprotic Method (Recommended for Discovery Chemistry)
Causality: Using K₂CO₃ in DMF ensures the phenoxide is generated as a "naked" nucleophile, maximizing Sₙ2 reaction rates with the sterically accessible benzyl bromide while strictly preventing C-alkylation.
Phenoxide Generation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the phenol (10 mmol) in anhydrous DMF (25 mL) under an inert atmosphere (Nitrogen or Argon). Add finely powdered anhydrous K₂CO₃ (20 mmol). Stir the suspension at room temperature for 30 minutes.
Self-Validation: A distinct color change (often shifting to yellow/orange) visually confirms phenoxide formation.
Electrophile Addition: Dissolve 2,4-Difluoro-5-nitrobenzyl bromide (11 mmol) in 5 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 10 minutes to prevent localized heating and minimize bis-alkylation in polyhydroxy substrates.
Reaction Execution: Heat the reaction mixture to 80°C using an oil bath. Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The reaction is typically complete within 3 hours due to the highly activated nature of the electrophile.
Aqueous Workup: Cool the mixture to room temperature. Quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
Washing: Wash the combined organic layers vigorously with water (5 × 50 mL) to remove residual DMF, followed by a final wash with saturated brine (50 mL).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Protocol B: Phase-Transfer Catalysis (PTC) Method (Recommended for Scale-Up)
Causality: Biphasic systems utilizing quaternary ammonium salts (e.g., TBAB) allow the transport of the hydroxide ion into the organic phase to deprotonate the phenol, followed by rapid alkylation. This avoids toxic DMF and allows ambient temperature reactions, as explored in3[3].
Step-by-Step Procedure:
Biphasic Setup: Dissolve the phenol (10 mmol) and 2,4-Difluoro-5-nitrobenzyl bromide (11 mmol) in DCM (30 mL).
Aqueous Base Preparation: In a separate flask, dissolve NaOH (30 mmol) and Tetrabutylammonium bromide (TBAB) (0.5 mmol) in distilled water (30 mL).
Reaction Execution: Combine the two solutions and stir vigorously (≥ 800 rpm) at room temperature. High stirring rates are critical to maximize the interfacial surface area.
Monitoring & Workup: Monitor by TLC until >90% conversion is reached (typically 4-6 hours). Separate the organic layer, extract the aqueous layer with an additional 20 mL of DCM, wash the combined organics with water, dry over Na₂SO₄, and concentrate.
Self-Validation & Analytical Characterization
To ensure the integrity of the protocol and confirm exclusive O-alkylation, the following self-validating analytical checks must be performed on the isolated product:
¹H-NMR Spectroscopy: The diagnostic signal for successful O-alkylation with this reagent is the appearance of a sharp singlet integrating to 2 protons in the 5.0 - 5.3 ppm region, corresponding to the benzylic -O-CH₂-Ar protons. If C-alkylation occurred, this signal would shift significantly upfield (closer to 3.5 - 4.0 ppm).
¹⁹F-NMR Spectroscopy: The presence of the 2,4-difluoro motif will present as two distinct multiplets (or doublet of doublets) in the -100 to -120 ppm range, confirming the incorporation of the intact 2,4-difluoro-5-nitrobenzyl moiety without nucleophilic aromatic substitution (SₙAr) side reactions at the fluorine centers.
References
Title: Alkylation of phenol: a mechanistic view
Source: PubMed - NIH
URL
Title: Phase-transfer catalysis under continuous flow conditions: an alternative approach to the biphasic liquid/liquid O-alkylation of phenols
Source: AKJournals
URL
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Content Type: Technical Guide & Experimental Protocols
Introduction to Orthogonal Reactivity
2,4-Difluoro-5-nitrobenzyl bromide (CAS: 1260790-43-9) is a highly versatile, multi-electrophilic building block frequently utilized in the synthesis of kinase inhibitors (e.g., MEK inhibitors) and complex benzimidazole derivatives [1]. Its synthetic value lies in its dual reactivity profile, which presents two distinct electrophilic centers:
The Benzylic Bromide (
): A primary alkyl halide highly susceptible to rapid, kinetically driven displacement.
The Fluorinated Aromatic Ring (
): An electron-deficient -system where the fluorine atoms are strongly activated for Nucleophilic Aromatic Substitution () by the strongly electron-withdrawing nitro group at .
Mastering the chemoselectivity and regioselectivity of this molecule allows researchers to perform orthogonal, sequential aminations to build highly functionalized aromatic architectures.
Mechanistic Causality in Regioselection
To successfully functionalize 2,4-difluoro-5-nitrobenzyl bromide, one must understand the thermodynamic and kinetic principles governing its reactive sites.
Kinetic Control: The
Pathway
The benzylic carbon-bromine bond is relatively weak, and the adjacent aromatic ring stabilizes the
transition state via orbital overlap. Consequently, primary and secondary amines will attack the benzylic position preferentially at room temperature. By strictly limiting the amine to stoichiometric amounts (1.0–1.05 equivalents) and utilizing mild bases (e.g., ), the reaction can be cleanly halted at the benzylic amine stage without triggering premature aromatic substitution.
Thermodynamic Control & Regioselectivity: The
Pathway
Once the benzylic position is functionalized, elevated temperatures and excess amine are required to overcome the higher activation energy of the
pathway. The nitro group at activates both the (ortho) and (para) fluorines by stabilizing the anionic Meisenheimer complex intermediate.
The Role of Solvent in Regioselectivity:
A critical, field-proven insight is that the choice of solvent dictates which fluorine is displaced. As demonstrated by Sythana et al., utilizing non-polar solvents (e.g., toluene) drives highly regioselective ortho-substitution (at
) [2]. This occurs because non-polar environments promote a six-membered cyclic transition state where the incoming amine hydrogen-bonds with the oxygen of the adjacent nitro group. Conversely, polar aprotic solvents (e.g., DMF, DMSO) disrupt this hydrogen bonding, often leading to substitution at the less sterically hindered position or resulting in an isomeric mixture.
Kinetic vs. thermodynamic control in the amination of 2,4-Difluoro-5-nitrobenzyl bromide.
Regioselective SNAr mechanism via a stabilized Meisenheimer complex transition state.
Quantitative Data & Reaction Matrix
To ensure predictable outcomes, the following matrix summarizes the causality between reaction conditions and the resulting major product.
Reaction Phase
Target Electrophile
Reagents & Equivalents
Solvent
Temp.
Major Outcome
Phase 1:
Benzylic Bromide ()
Amine (1.05 eq), (1.5 eq)
THF or DCM
25°C
Benzylic amine (Mono-substitution)
Phase 2:
Aryl Fluoride (, ortho)
Amine (1.1 eq), DIPEA (2.0 eq)
Toluene
80°C
-substituted diamine (H-bond driven)
Phase 2:
Aryl Fluoride (, para)
Amine (1.1 eq), (2.0 eq)
DMF
80°C
-substituted diamine (Steric driven)
Tandem Reaction
and
Amine (>2.5 eq), DIPEA (3.0 eq)
DMF
80°C
Tri-substituted aromatic diamine
Validated Experimental Protocols
The following self-validating protocols are designed to prevent over-alkylation and ensure high regiochemical fidelity.
(1.5 mmol) to the stirring solution. Rationale: An insoluble inorganic base minimizes base-catalyzed side reactions compared to soluble organic bases.
Amine Addition: Cool the mixture to 0°C using an ice bath. Add the desired primary or secondary amine (1.05 mmol) dropwise over 5 minutes to control the initial exotherm.
Reaction: Remove the ice bath, allowing the reaction to warm to 25°C. Stir for 2–4 hours.
Validation & Workup: Monitor strictly via LC-MS. The benzylic bromide is highly reactive; prolonged reaction times are unnecessary and risk premature
. Once the starting material is consumed, quench with distilled water (10 mL), extract with EtOAc ( mL), dry over , and concentrate under reduced pressure.
Protocol B: Sequential
Amination of the Benzylic Amine
Objective: Targeted functionalization of the aromatic ring utilizing the intermediate generated in Protocol A.
Solvent Selection: Dissolve the purified benzylic amine intermediate (1.0 mmol) in 10 mL of solvent.
For
-ortho selectivity: Use Toluene.
For
-para preference: Use DMF.
Reagent Addition: Add the second amine (1.2 mmol) and N,N-Diisopropylethylamine (DIPEA, 2.0 mmol). Rationale: DIPEA acts as a non-nucleophilic proton sink, preventing the consumption of the nucleophilic amine by the generated HF.
Thermal Activation: Equip the flask with a reflux condenser and heat to 80°C for 12–16 hours. Rationale: Elevated temperature is mandatory to overcome the high activation energy barrier of the Meisenheimer complex formation.
Validation: Monitor via TLC (Hexanes/EtOAc). A distinct color change (often deep yellow/orange) is a visual indicator of the Meisenheimer complex and subsequent nitro-aromatic product formation.
Workup: Cool to room temperature. If DMF was used, dilute with 50 mL of water/brine (1:1) to partition the DMF into the aqueous layer, then extract with EtOAc. If Toluene was used, directly concentrate the mixture. Purify via flash column chromatography.
References
[1] Wallace, E., Lyssikatos, J., & Hurley, B. "N3 alkylated benzimidazole derivatives as MEK inhibitors." US Patent 7,777,050 B2, (2010). URL:
[2] Sythana, S. K., Naramreddy, S. R., Kavitake, S., Kumar, C. H. V., & Bhagat, P. R. "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene." Organic Process Research & Development, 18(7), 912-918 (2014). URL:[Link]
Application
Application Note: Synthesis of Antibacterial Agents via 2,4-Difluoro-5-nitrobenzyl Bromide
This Application Note and Protocol guide details the use of 2,4-Difluoro-5-nitrobenzyl bromide (CAS: 112656-95-8) in the synthesis of antibacterial agents. Executive Summary 2,4-Difluoro-5-nitrobenzyl bromide is a high-v...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide details the use of 2,4-Difluoro-5-nitrobenzyl bromide (CAS: 112656-95-8) in the synthesis of antibacterial agents.
Executive Summary
2,4-Difluoro-5-nitrobenzyl bromide is a high-value fluorinated intermediate used critically in the synthesis of next-generation antibacterial agents, particularly fluoroquinolone hybrids and oxazolidinone derivatives . Its structure combines a highly reactive electrophilic handle (benzyl bromide) with an electron-deficient aromatic core (nitro-difluoro), enabling versatile "Click-like" alkylation and subsequent nucleophilic aromatic substitution (SNAr) or nitro-reduction strategies.
This guide provides a comprehensive workflow for utilizing this intermediate to synthesize N-benzylated pharmacophores, a strategy proven to enhance lipophilicity and overcome efflux-pump-mediated resistance in Gram-positive pathogens (e.g., S. aureus, M. tuberculosis).
Chemical Reactivity & Strategic Analysis
To design effective protocols, one must understand the three distinct reactivity zones of 2,4-Difluoro-5-nitrobenzyl bromide:
Zone A (Benzylic Bromide): The primary site of reactivity. Under mild basic conditions, it undergoes rapid SN2 reactions with nucleophiles (amines, thiols, phenoxides).
Application: Attachment of the fluorinated ring to a drug core (e.g., the distal nitrogen of a piperazinyl-quinolone).
Zone B (C-2 Fluorine - para to NO₂): Highly activated for SNAr due to the para-nitro group.
Application: Introduction of secondary amines (e.g., morpholine) to modulate solubility and potency after or before benzylic coupling.
Zone C (Nitro Group): A latent amino group.
Application: Can be reduced (Fe/HCl or H₂/Pd) to an aniline, serving as a precursor for bicyclic heterocycles (e.g., benzimidazoles, quinazolines).
Reactivity Diagram (DOT)
The following diagram illustrates the divergent synthetic pathways available from this core intermediate.
Caption: Divergent synthetic pathways for 2,4-Difluoro-5-nitrobenzyl bromide utilizing its three reactive sites.
Detailed Protocols
Protocol A: Synthesis of N-(2,4-Difluoro-5-nitrobenzyl)-Fluoroquinolone Hybrids
Objective: To synthesize a lipophilic hybrid antibiotic by alkylating the secondary amine of a fluoroquinolone (e.g., Ciprofloxacin or Norfloxacin) with 2,4-Difluoro-5-nitrobenzyl bromide. This modification is known to increase activity against resistant strains.
Preparation: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ciprofloxacin (1.0 mmol) in Acetonitrile (15 mL).
Activation: Add anhydrous K₂CO₃ (2.5 mmol) to the mixture. Stir at room temperature for 15 minutes to deprotonate the piperazine nitrogen.
Note: If solubility is poor, use DMF or a DMF/MeCN mixture.
Addition: Add 2,4-Difluoro-5-nitrobenzyl bromide (1.0 mmol) and KI (0.1 mmol) to the flask.
Reaction: Heat the reaction mixture to reflux (80–82 °C) for 6–12 hours.
Monitoring: Monitor progress via TLC (System: DCM/MeOH 9:1). The starting bromide (high Rf) should disappear, and a new fluorescent spot (product) should appear.
Work-up:
Cool the mixture to room temperature.
Filter off the inorganic salts (K₂CO₃/KBr). Wash the cake with fresh MeCN.
Evaporate the solvent under reduced pressure to obtain a crude solid.
Purification:
Recrystallize the crude solid from Ethanol/Water or purify via silica gel column chromatography (Eluent: Chloroform/Methanol gradient).
Validation:
1H NMR (DMSO-d6): Look for the benzylic singlet (~3.8–4.2 ppm) and the distinctive aromatic protons of the 2,4-difluoro-5-nitrophenyl ring (two doublets due to F-H coupling).
Disclaimer: This protocol is for research purposes only. All reactions involving benzyl bromides and nitro compounds should be conducted in a fume hood with appropriate PPE due to lachrymatory and toxic properties.
reduction of nitro group in 2,4-Difluoro-5-nitrobenzyl bromide derivatives
An Application Guide to the Chemoselective Reduction of the Nitro Group in 2,4-Difluoro-5-nitrobenzyl bromide Derivatives Introduction: Navigating a Complex Reduction The transformation of 2,4-Difluoro-5-nitrobenzyl brom...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Chemoselective Reduction of the Nitro Group in 2,4-Difluoro-5-nitrobenzyl bromide Derivatives
Introduction: Navigating a Complex Reduction
The transformation of 2,4-Difluoro-5-nitrobenzyl bromide and its derivatives into the corresponding anilines is a critical step in the synthesis of advanced pharmaceutical intermediates and complex organic molecules. These resulting 5-aminobenzyl bromide compounds are valuable synthons, prized for their unique electronic and structural properties imparted by the difluoro substitution pattern. However, the presence of three distinct, reactive functional groups—a reducible nitro group, a labile benzyl bromide, and stable-yet-sensitive aryl fluorine atoms—presents a significant chemoselectivity challenge.
A successful protocol must selectively reduce the nitro moiety to an amine without initiating hydrodehalogenation of the benzyl bromide, nucleophilic substitution, or defluorination of the aromatic ring. This guide provides a detailed analysis of field-proven methodologies, explaining the causality behind protocol choices and offering robust, step-by-step instructions to achieve high-yield, chemoselective reduction.
The Core Challenge: Chemoselectivity
The primary obstacle is the inherent reactivity of the benzyl bromide functional group. Benzyl halides are susceptible to both reduction to a methyl group and nucleophilic attack. Many standard nitro reduction conditions can inadvertently promote these undesired side reactions. For instance, highly active hydrogenation catalysts or strongly nucleophilic reagents can compromise the integrity of the C-Br bond. Therefore, the choice of reducing agent and reaction conditions is paramount.
Recommended Reduction Methodologies
Three primary methods have demonstrated high efficacy and selectivity for this transformation. The choice of method will depend on available laboratory equipment, substrate-specific sensitivities, and scalability requirements.
Method 1: Metal-Acid Reduction with Iron
This classical approach is often the first choice due to its exceptional chemoselectivity, low cost, and operational simplicity. The use of iron powder in the presence of a mild acid, such as ammonium chloride or acetic acid, provides a robust system for reducing nitro groups while leaving other sensitive functionalities, including halogens and benzyl halides, intact.[1][2][3][4]
Causality and Expertise: The reaction proceeds via single electron transfer from the surface of the iron metal to the nitro group.[5] The mildly acidic medium is crucial; it facilitates the reduction pathway while ensuring that the newly formed, nucleophilic amine is immediately protonated to its non-nucleophilic ammonium salt. This in-situ protection prevents the amine product from attacking the benzyl bromide of a starting material molecule, a common side reaction in neutral or basic conditions.
Experimental Protocol: Iron and Ammonium Chloride
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 2,4-Difluoro-5-nitrobenzyl bromide derivative (1.0 mmol, 1.0 eq), ethanol (15 mL), and water (4 mL).
Reagent Addition: To the stirred suspension, add iron powder (5.0 mmol, 5.0 eq, <325 mesh) and ammonium chloride (5.0 mmol, 5.0 eq).
Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain vigorous stirring. The reaction is often exothermic. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
Work-up:
Cool the reaction mixture to room temperature.
Filter the hot suspension through a pad of Celite® to remove the iron and iron salts. Wash the Celite pad thoroughly with hot ethanol (3 x 10 mL).
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
Isolation and Purification:
To the remaining aqueous residue, add ethyl acetate (20 mL) and a saturated solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous layer is ~8.
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,4-Difluoro-5-aminobenzyl bromide derivative.
The product can be purified further by column chromatography on silica gel if necessary.
Data Summary: Metal-Acid Reduction
Parameter
Value
Primary Reagents
Iron Powder, NH₄Cl
Solvent System
Ethanol / Water
Temperature
Reflux (~80-85 °C)
Typical Reaction Time
2-4 hours
Reported Yield Range
85-95%
Key Advantage
Excellent chemoselectivity, cost-effective
Key Disadvantage
Heterogeneous reaction, requires hot filtration
Workflow Diagram: Iron-Mediated Reduction
Caption: Experimental workflow for Fe/NH₄Cl reduction.
Method 2: Tin(II) Chloride Reduction
Another highly reliable method for chemoselective nitro reduction is the use of stannous chloride (SnCl₂) dihydrate.[3] This reagent is particularly effective for substrates that may be sensitive to the refluxing conditions of the iron method. The reaction proceeds through a series of single-electron transfers from Sn(II) to the nitro group.[6][7]
Causality and Expertise: SnCl₂ is a mild reducing agent that shows excellent selectivity for nitro groups in the presence of a wide variety of other functional groups, including ketones, esters, and halides.[3][8] The reaction is typically performed in an alcoholic solvent, and the workup involves basification to precipitate tin salts, which are then filtered off. Careful pH control during workup is essential to ensure complete precipitation of tin hydroxides and liberation of the free amine.[9]
Experimental Protocol: Tin(II) Chloride
Setup: In a round-bottom flask, dissolve the 2,4-Difluoro-5-nitrobenzyl bromide derivative (1.0 mmol, 1.0 eq) in ethanol (15 mL).
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol, 4.0 eq) to the solution.
Reaction: Stir the mixture at 50 °C. Monitor the reaction progress by TLC. The reaction is generally complete within 1-3 hours.
Work-up:
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
Dilute the residue with ethyl acetate (20 mL).
Carefully add a cold, saturated solution of sodium bicarbonate (NaHCO₃) or 3M NaOH solution with vigorous stirring until the pH is > 9. A thick, white precipitate of tin(IV) oxide-hydroxide will form.
Isolation and Purification:
Stir the suspension for 30 minutes, then filter through a pad of Celite®, washing the solid thoroughly with ethyl acetate (3 x 10 mL).
Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the desired amine.
Purify by column chromatography if needed.
Data Summary: Tin(II) Chloride Reduction
Parameter
Value
Primary Reagents
SnCl₂·2H₂O
Solvent System
Ethanol
Temperature
50 °C
Typical Reaction Time
1-3 hours
Reported Yield Range
80-95%
Key Advantage
Mild conditions, high selectivity
Key Disadvantage
Stoichiometric tin waste, workup can be cumbersome
Workflow Diagram: Tin(II) Chloride Reduction
Caption: Experimental workflow for SnCl₂ reduction.
Method 3: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation offers a milder alternative to high-pressure catalytic hydrogenation (H₂ gas), reducing the risk of dehalogenation.[10] In this method, a stable organic molecule, such as ammonium formate or hydrazine hydrate, serves as the in-situ source of hydrogen in the presence of a catalyst, typically palladium on carbon (Pd/C).[8]
Causality and Expertise: The success of this method hinges on controlling the activity of the palladium catalyst to favor nitro reduction over C-Br bond hydrogenolysis. Using a hydrogen donor like ammonium formate at or near room temperature often provides the necessary selectivity.[10] It is critical to monitor the reaction closely, as extended reaction times or elevated temperatures can lead to the undesired reduction of the benzyl bromide. For particularly sensitive substrates, a sulfided platinum catalyst can be employed, which is known to be highly selective for nitro group reduction while being passivated against causing dehalogenation.[8][11]
Experimental Protocol: Catalytic Transfer Hydrogenation
Setup: To a round-bottom flask, add the 2,4-Difluoro-5-nitrobenzyl bromide derivative (1.0 mmol, 1.0 eq) and methanol (15 mL).
Reagent Addition: Carefully add 10% Palladium on carbon (0.05 g, ~5 wt%) to the solution. To this stirred suspension, add ammonium formate (HCO₂NH₄) (5.0 mmol, 5.0 eq) in one portion.
Reaction: Stir the mixture at room temperature (20-25 °C). Monitor the reaction carefully by TLC. The reaction is often complete within 1-3 hours. Avoid heating unless the reaction is stalled, as this increases the risk of dehalogenation.
Work-up:
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
Wash the Celite pad thoroughly with methanol (3 x 10 mL).
Isolation and Purification:
Concentrate the combined filtrates under reduced pressure to remove the solvent.
Partition the residue between ethyl acetate (20 mL) and water (15 mL).
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.
Purify by column chromatography if necessary.
Data Summary: Catalytic Transfer Hydrogenation
Parameter
Value
Primary Reagents
10% Pd/C, Ammonium Formate
Solvent System
Methanol or Ethanol
Temperature
Room Temperature (20-25 °C)
Typical Reaction Time
1-3 hours
Reported Yield Range
75-90%
Key Advantage
Mild conditions, no harsh metal waste
Key Disadvantage
Risk of dehalogenation if not carefully controlled
Workflow Diagram: Catalytic Transfer Hydrogenation
Caption: Experimental workflow for transfer hydrogenation.
Conclusion and Final Recommendations
For the reduction of the nitro group in 2,4-Difluoro-5-nitrobenzyl bromide derivatives, Method 1 (Fe/NH₄Cl) is the most highly recommended starting point due to its proven track record of high chemoselectivity, scalability, and cost-effectiveness. Method 2 (SnCl₂) serves as an excellent, milder alternative if the substrate is sensitive to heat. Method 3 (Catalytic Transfer Hydrogenation) is a viable option, particularly for smaller-scale synthesis, but requires careful monitoring to prevent undesired hydrogenolysis of the sensitive benzyl bromide functionality. The protocols provided herein are robust and self-validating, offering a clear path to the successful synthesis of 2,4-Difluoro-5-aminobenzyl bromide derivatives.
References
Time in Pasuruan, ID. Google Search.
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.Journal of Synthetic Chemistry.
Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods.RSC Publishing.
Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN.Asian Journal of Chemistry.
Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.Taylor & Francis Online.
Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal.
Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides.ScholarWorks @ UTRGV.
Reduction of Aromatic Nitro Compounds With Activ
Selective reduction of nitro group without affecting other functional groups.Benchchem.
Reduction of aromatic nitro-compounds to amines with sodium borohydride–copper(II)
Amine synthesis by nitro compound reduction.Organic Chemistry Portal.
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi
Reduction of nitro compounds.Wikipedia.
Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C.PMC.
Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides.ScholarWorks @ UTRGV.
Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source.Journal of Synthetic Chemistry.
Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.
Application Note: Combinatorial Solid-Phase Synthesis of Highly Functionalized Benzimidazoles Using a 2,4-Difluoro-5-nitrobenzyl Bromide Linker
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, step-by-step protocols, and quantitative optimization for Solid-Phase Organic Synthesis (SPOS).
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Content Focus: Mechanistic rationale, step-by-step protocols, and quantitative optimization for Solid-Phase Organic Synthesis (SPOS).
Introduction & Strategic Rationale
The benzimidazole pharmacophore is a privileged scaffold in drug discovery, frequently found in kinase inhibitors, antivirals, and GPCR modulators. Generating highly diverse, multi-substituted benzimidazole libraries requires robust combinatorial strategies. The use of 2,4-difluoro-5-nitrobenzyl bromide (CAS: 1260790-43-9) as a bifunctional linker provides an elegant, orthogonal platform for Solid-Phase Organic Synthesis (SPOS)[1].
This specific building block acts as a self-contained synthetic hub due to three distinct reactive sites:
The Benzylic Bromide: Acts as a primary electrophile for facile immobilization onto solid supports (e.g., Rink Amide resin).
The C4-Fluorine (Para to Nitro): Highly activated for Nucleophilic Aromatic Substitution (S
Ar) at room temperature due to strong resonance electron withdrawal and low steric hindrance.
The C2-Fluorine (Ortho to Nitro): Moderately activated for a second S
Ar reaction. It requires elevated temperatures due to steric shielding from the adjacent nitro group, allowing for strict regiocontrol.
By leveraging these orthogonal reactivities, chemists can sequentially introduce three distinct diversity points (R
, R, R) before executing a traceless-style cleavage that yields a primary aminomethyl-functionalized benzimidazole[1],[2].
Mechanistic Pathway & Regiocontrol
The success of this protocol relies on the precise exploitation of electronic and steric effects. The strong electron-withdrawing nature of the nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, facilitating the addition-elimination mechanism of S
Figure 1: Orthogonal electronic activation in 2,4-difluoro-5-nitrobenzyl bromide.
Because the C4-position is para to the nitro group, it is free from the immediate steric bulk of the -NO
moiety, allowing primary amines to attack rapidly at 25 °C. Once the first amine is installed, its electron-donating nature slightly deactivates the ring, ensuring the C2-fluorine remains intact until the temperature is elevated (60 °C) for the second SAr[1].
Solid-Phase Workflow
The overall workflow utilizes Rink Amide AM resin. Upon final acidic cleavage, the Rink amide bond is broken, releasing the synthesized core with a terminal primary amine, which is highly valuable for subsequent late-stage functionalization or salt formation to improve aqueous solubility.
Note: The following protocol is a self-validating system. Colorimetric tests (Kaiser and Chloranil) are embedded to ensure complete conversion before proceeding to the next step, preventing the accumulation of deletion sequences.
Step 1: Resin Preparation & Immobilization
Swelling: Weigh 1.0 g of Fmoc-Rink Amide AM resin (loading: 0.6 mmol/g) into a fritted solid-phase synthesis vessel. Swell in Dichloromethane (DCM) for 30 min, followed by Dimethylformamide (DMF) for 30 min.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 15 min). Wash extensively with DMF (5 × 10 mL). Validation: Perform a Kaiser test (should be deep blue, indicating free primary amines).
Immobilization: Dissolve 2,4-difluoro-5-nitrobenzyl bromide (3.0 eq, 1.8 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) in 10 mL of DMF. Add to the resin and agitate at 25 °C for 12 h.
Washing: Wash with DMF (5 × 10 mL) and DCM (5 × 10 mL). Validation: Perform a Kaiser test (should be yellow/negative) and a Chloranil test (should be blue/green, indicating the formation of a secondary amine).
Causality: DIPEA is critical here to neutralize the HBr byproduct. Without it, the localized acidic environment could prematurely cleave the acid-sensitive Rink amide linker.
Step 2: Regioselective S
Ar 1 (C4-Fluorine)
Reaction: Add the primary amine (R
-NH, 3.0 eq) and DIPEA (3.0 eq) in 10 mL of N-Methyl-2-pyrrolidone (NMP) to the resin.
Agitation: Agitate at 25 °C for 4 h.
Washing: Wash with NMP (3 × 10 mL), DMF (3 × 10 mL), and DCM (3 × 10 mL).
Step 3: S
Ar 2 (C2-Fluorine)
Reaction: Add the second nucleophile (R
-NH, 5.0 eq) and DIPEA (5.0 eq) in 10 mL of NMP.
Agitation: Agitate at 60 °C for 16 h.
Washing: Wash with NMP, DMF, and DCM (5 × 10 mL each).
Causality: The elevated temperature is mandatory. The electron-donating effect of the newly installed R
-NH- group decreases the electrophilicity of the ring, making the sterically hindered C2-fluorine highly resistant to substitution at room temperature.
Step 4: Nitro Reduction
Reaction: Prepare a 1.5 M solution of Tin(II) chloride dihydrate (SnCl
·2HO) in DMF/EtOH (1:1, v/v)[2]. Add 10 mL to the resin.
Agitation: Agitate at 25 °C for 12 h.
Washing: Wash with DMF, 10% DIPEA in DMF (to remove tin salts), DMF, and DCM (5 × 10 mL each).
Causality: SnCl
is chosen over stronger reducing agents (like LiAlH) because it chemoselectively reduces the nitro group to an aniline without cleaving the benzylamine linkage or reducing the aromatic ring[1],[2].
Step 5: Benzimidazole Cyclization
Reaction: Add an aldehyde (R
-CHO, 5.0 eq) and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 2.0 eq) in 10 mL of DMF.
Agitation: Agitate at 60 °C for 12 h.
Washing: Wash with DMF, MeOH, and DCM (5 × 10 mL each).
Step 6: Acidic Cleavage
Reaction: Treat the resin with a cleavage cocktail of TFA/H
O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v) for 2 h at 25 °C.
Isolation: Collect the filtrate, wash the resin with neat TFA (2 × 5 mL), pool the filtrates, and concentrate under a stream of nitrogen. Precipitate the final aminomethyl-benzimidazole using cold diethyl ether.
Quantitative Data & Optimization
To ensure maximum library fidelity, the S
Ar conditions were optimized. Table 1 summarizes the effect of temperature and nucleophile on regioselectivity and conversion rates.
Table 1: Optimization of Regioselective S
Ar Conditions on Solid Support
Reaction Step
Nucleophile
Solvent
Temp (°C)
Time (h)
Conversion (%)
Regioselectivity
SAr 1 (C4)
Benzylamine (3 eq)
NMP
25
4
>95%
>99% (C4 only)
SAr 1 (C4)
Benzylamine (3 eq)
NMP
60
4
>95%
Poor (Mixture of C2/C4)
SAr 2 (C2)
Morpholine (5 eq)
NMP
25
16
42%
N/A (Incomplete)
SAr 2 (C2)
Morpholine (5 eq)
NMP
60
16
>95%
>99% (C2 only)
Data Interpretation: Maintaining the first S
Ar at 25 °C is critical to prevent premature displacement of the C2-fluorine. Conversely, SAr 2 requires thermal driving (60 °C) to overcome the steric barrier of the ortho-nitro group.
Conclusion
The 2,4-difluoro-5-nitrobenzyl bromide linker is a highly efficient, atom-economical scaffold for the solid-phase synthesis of complex benzimidazoles. By strictly controlling the thermodynamics of the sequential S
Ar reactions, chemists can generate highly pure, tri-substituted libraries suitable for high-throughput screening and DNA-Encoded Library (DEL) applications.
References
1.[1] Di Lucrezia, R., Gilbert, I. H., & Floyd, C. D. (2000). Solid Phase Synthesis of Purines from Pyrimidines. ACS Combinatorial Science (Journal of Combinatorial Chemistry). URL:[Link]
2.[1] Ji, Y., et al. (2007). Solid-phase synthesis of difluorobenzimidazoles and difluoro-2-quinoxalinols. Organic Preparations and Procedures International, 39(6), 591-602. URL:[Link]
3.[2] Katritzky, A. R., et al. (2004). Solid-Phase Synthesis of 3,5-Disubstituted 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones. The Journal of Organic Chemistry. URL:[Link]
Application Note: C-C Bond Formation with Electron-Deficient Benzyl Bromides
This Application Note is designed for researchers in medicinal chemistry and process development. It moves beyond standard textbook definitions to address the specific reactivity profiles, challenges, and modern solution...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers in medicinal chemistry and process development. It moves beyond standard textbook definitions to address the specific reactivity profiles, challenges, and modern solutions for coupling electron-deficient benzyl bromides .
Executive Summary & Strategic Importance
Electron-deficient benzyl bromides (e.g., 4-nitro, 4-cyano, or polyfluorinated benzyl bromides) are high-value electrophiles in drug discovery. They serve as precursors to "privileged structures" found in bio-active molecules (e.g., antagonists, enzyme inhibitors) where the electron-withdrawing group (EWG) modulates lipophilicity and metabolic stability.
The Paradox of Reactivity:
While the EWG makes the benzylic carbon highly electrophilic (accelerating
and oxidative addition), it introduces two critical failure modes:
Acidity: The benzylic protons become significantly acidic (
can drop <20), leading to competitive elimination (formation of stilbenes) or poly-alkylation under basic conditions.
Radical Stability: Electron-deficient benzyl radicals are less stable than their electron-rich counterparts, making radical initiation (SET) thermodynamically more demanding in photoredox manifolds.
This guide details three "Generations" of coupling technologies, prioritizing Nickel-Catalyzed Reductive Coupling and Photoredox Catalysis as the most robust modern solutions.
Best for: Coupling benzyl bromides with aryl iodides or vinyl bromides without pre-generating organometallics (Grignard/Zinc reagents). This "electrophile-electrophile" coupling is driven by a stoichiometric reductant (
), allowing it to engage alkyl halides via radical intermediates. The inclusion of Manganese () regenerates the active catalyst.
Advantage: Electron-deficient benzyl bromides are prone to anion formation. This radical mechanism avoids the formation of highly basic benzylic anions.
Materials
Catalyst:
(Dimethoxyethane adduct)
Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (
)
Reductant: Manganese powder (
, <10 micron particle size preferred)
Additive: Sodium Iodide (
) or Tetrabutylammonium iodide () – Crucial for facilitating electron transfer.
Solvent: DMA (N,N-Dimethylacetamide) – Must be anhydrous.
Step-by-Step Protocol
Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under argon flow, charge a reaction vial with:
(10 mol%)
(10 mol%)
powder (2.0 equiv)
(0.5 equiv)
Substrate Addition: Add the Electron-Deficient Benzyl Bromide (1.0 equiv) and the coupling partner (e.g., Aryl Iodide, 1.0 equiv).
Note: If the benzyl bromide is a solid, add it now. If liquid, add with solvent.
Solvation: Add anhydrous DMA (
concentration relative to limiting reagent).
Activation: Cap the vial tightly. Stir vigorously at Room Temperature for 10 minutes to complex the catalyst (solution often turns deep green/black).
Reaction: Stir at room temperature (or mild heat, 40°C) for 12–24 hours.
Monitoring: Monitor by LCMS. Look for the disappearance of the benzyl bromide.
Quench: Dilute with EtOAc, quench with 1M HCl (to dissolve excess Mn), and wash with brine.
Purification: Flash chromatography.
Self-Validating Check: The reaction mixture must turn dark (green/black) within the first 30 minutes. If it remains pale or yellow, the
is not being generated. Check exclusion or Mn quality (activate Mn with dilute HCl/MeOH wash if necessary).
Best for: Coupling benzyl bromides to aldehydes with high enantioselectivity.
Reference: Based on MacMillan et al., J. Am. Chem. Soc. 2010 [1].[5][6]
The Science
This dual-catalytic system uses an Iridium photocatalyst to generate a benzyl radical via SET, and a chiral Organocatalyst (Amine) to activate the aldehyde as an enamine.
Why Electron-Deficient? These substrates are perfect for this method. The resulting radical is electrophilic, matching perfectly with the nucleophilic enamine.
Degassing: Sparge the solution with Argon for 10 minutes (Critical: Oxygen quenches the excited Ir state).
Irradiation: Place the vial 2–3 cm away from the light source. Stir at room temperature.
Fan Cooling: Use a small fan to keep the vial at ambient temperature (~25°C) to prevent thermal background reactions.
Workup: After 12–24 hours, dilute with ether, wash with water (to remove DMF), and purify via silica gel.
Troubleshooting & Optimization Data
Solvent Effects on Yield (Ni-Coupling)
Solvent
Yield (%)
Observation
DMA
88%
Best solubility of Mn salts; stabilizes Ni species.
DMF
75%
Good, but harder to remove during workup.
THF
30%
Poor solubility of Mn/NaI; reaction stalls.
Toluene
<5%
Incompatible with polar mechanism.
Handling "Lachrymators"
Electron-deficient benzyl bromides are potent lachrymators (tear gas agents).
Safety Rule: Always handle solids in a fume hood.
Neutralization: Wash all glassware with a solution of 5% ethanolamine in ethanol or dilute NaOH before removing from the hood. This cleaves the C-Br bond, neutralizing the lachrymatory effect.
References
Enantioselective
-Benzylation of Aldehydes via Photoredox Organocatalysis
Shih, H.-W., Vander Wal, M. N., Grange, R. L., & MacMillan, D. W. C. (2010).[5][6][8][9] J. Am. Chem. Soc.
[Link][10]
Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles
Cherney, A. H., & Reisman, S. E.[2] (2014).[3] J. Am. Chem. Soc.
[Link][10]
Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes
Hanumanthu, R., & Weaver, J. D.[11] (2024).[12][13][14] Org.[6][10][11][14][15][16][17] Lett.
[Link]
Practical Guide to Suzuki-Miyaura Coupling
Yoneda Labs
[Link]
Technical Support Center: 2,4-Difluoro-5-nitrobenzyl Bromide Handling & Hydrolysis Prevention
Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with highly reactive benzylic halides. Diagnostic Overview: The Causality...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with highly reactive benzylic halides.
Diagnostic Overview: The Causality of Hydrolysis
2,4-Difluoro-5-nitrobenzyl bromide is an exceptionally reactive electrophile. The presence of two highly electronegative fluorine atoms and a strongly electron-withdrawing nitro group on the aromatic ring significantly polarizes the benzylic carbon-bromine bond. While these electron-withdrawing groups slightly destabilize a pure carbocation (
pathway), they leave the benzylic carbon highly susceptible to nucleophilic attack via an mechanism.
Even trace amounts of atmospheric moisture (
) act as a nucleophile, triggering rapid hydrolysis[1]. This reaction yields 2,4-difluoro-5-nitrobenzyl alcohol and hydrobromic acid (HBr). The generation of HBr is highly problematic; it acts as an autocatalytic agent that accelerates further degradation, pressurizes the storage vessel, and corrodes septa and metal components[1].
SN2 hydrolysis pathway of 2,4-Difluoro-5-nitrobenzyl bromide and HBr autocatalysis.
Frequently Asked Questions (Troubleshooting)
Q1: My reagent bottle has developed a sludgy solid at the bottom, and it hissed when I opened it. What happened?A1: Your reagent has undergone severe hydrolysis. The "hiss" is pressurized hydrogen bromide (HBr) gas escaping, which is a byproduct of the reaction with water[1]. The sludgy solid is the resulting 2,4-difluoro-5-nitrobenzyl alcohol, which has lower solubility in the neat bromide. Do not use this batch for sensitive coupling reactions , as the stoichiometry is compromised and the highly acidic environment will likely ruin base-sensitive substrates.
Q2: How does the hydrolysis rate of benzylic bromides compare to other halides, and what is the moisture threshold?A2: Benzylic bromides are notoriously moisture-sensitive. For context, the chemical hydrolysis half-life of unsubstituted benzyl bromide in aqueous conditions at 25°C is approximately 79 minutes[2]. The electron-withdrawing nature of the difluoro and nitro groups in your specific reagent makes it even more reactive. Solvents must have a moisture content of <50 ppm (verified by Karl Fischer titration) to prevent degradation during reactions[3].
Q3: Can I store a previously opened bottle in a standard lab refrigerator?A3: No. Standard refrigerators are highly humid environments. If the septum has been pierced, moisture will slowly diffuse into the bottle, causing hydrolysis. The reagent must be stored in a desiccator or secondary containment purged with Argon, and then placed in a -20°C freezer.
To ensure reproducibility and prevent reagent loss, adhere strictly to the environmental and kinetic thresholds outlined below.
Parameter
Value / Threshold
Causality / Rationale
Aqueous Half-Life (25°C)
~79 minutes*
Rapid degradation in the presence of bulk water requires strict anhydrous handling[2].
Solvent Moisture Limit
< 50 ppm
Trace water in solvents like DMF or THF will consume the reagent before the target nucleophile can react[3].
Storage Temperature
-20°C
Low temperatures drastically reduce the kinetic rate of hydrolysis and thermal decomposition.
Needle Gauge for Transfer
18-gauge to 22-gauge
Larger needles core the PTFE/elastomer septum, creating a permanent channel for moisture ingress[4].
*Baseline data derived from unsubstituted benzyl bromide kinetics.
Standard Operating Procedures (SOPs)
Protocol 1: Anhydrous Transfer via Sure/Seal™ System
To maintain the integrity of 2,4-Difluoro-5-nitrobenzyl bromide, it must be handled using strict air-free syringe techniques[4].
Prerequisites:
Oven-dried glassware (140°C for >4 hours), cooled under an inert Argon atmosphere[4].
Argon gas line with a bubbler.
Glass syringe with a small-gauge (no larger than 18-gauge) Luer-lock needle[4].
Step-by-Step Methodology:
Preparation: Flush the glass syringe with high-purity Argon three times. This displaces any atmospheric moisture adsorbed to the glass barrel.
Pressure Equalization: Draw a volume of Argon into the syringe slightly larger than the volume of reagent you intend to extract.
Puncture: Insert the needle vertically through the center of the Sure/Seal™ PTFE-faced rubber liner[4].
Injection: Slowly inject the Argon into the headspace of the bottle. This prevents a partial vacuum from forming, which would otherwise pull moist room air into the bottle upon needle withdrawal[4].
Extraction: Slowly withdraw the required volume of 2,4-Difluoro-5-nitrobenzyl bromide.
Transfer: Quickly transfer the reagent to your reaction flask, injecting it directly into the anhydrous solvent under a positive flow of Argon.
Resealing: The elastomer liner will naturally reseal[4]. For long-term storage, wrap the crown cap tightly with Parafilm and place the bottle in an Argon-filled desiccator at -20°C.
Step-by-step anhydrous transfer workflow using positive Argon pressure.
Protocol 2: Solvent Drying and Verification (Self-Validating System)
Using off-the-shelf "anhydrous" solvents without verification is a leading cause of failed alkylations. This protocol ensures the solvent environment is strictly controlled.
Sieve Activation: Activate 4Å molecular sieves by heating them to 300°C under high vacuum for 3 hours. Let them cool in an Argon-filled glovebox.
Solvent Treatment: Add the activated sieves to your reaction solvent (e.g., DMF or Acetonitrile) at a ratio of 20% w/v. Let sit for 24-48 hours to eliminate moisture content prior to use[3].
Verification (Critical Step): Perform a Coulometric Karl Fischer titration on a 1 mL aliquot of the treated solvent[3]. Do not proceed with the reaction unless the moisture content reads below 50 ppm. If it is above 50 ppm, replace the sieves and wait an additional 24 hours.
Technical Support Center: Advanced Handling of Lachrymatory Benzyl Bromides
Status: Operational Support Tier: Level 3 (Senior Scientific Application) Ticket Subject: Safe Handling, Decontamination, and Troubleshooting for Benzyl Bromide ( ) Introduction: The Nature of the Hazard Welcome to the T...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Support Tier: Level 3 (Senior Scientific Application)
Ticket Subject: Safe Handling, Decontamination, and Troubleshooting for Benzyl Bromide (
)
Introduction: The Nature of the Hazard
Welcome to the Technical Support Center. You are likely here because you are planning a benzylation reaction and need to mitigate the severe lachrymatory (tear-inducing) effects of Benzyl Bromide (CAS: 100-39-0).
The Core Problem: Benzyl bromide is not just an irritant; it is a potent alkylating agent that activates the TRPA1 ion channel in nociceptive neurons via reversible cysteine thiolation. This biological "hacking" causes the intense burning sensation in eyes and respiratory tracts, even at low ppm concentrations.[1]
Our goal is to provide you with a self-validating safety protocol that prevents exposure rather than just managing it.
Module A: Personal Protective Equipment (PPE) & Engineering Controls
User Query: "I'm wearing standard nitrile gloves, but I can still smell the chemical on my hands after the experiment. What is happening?"
Root Cause Analysis:
Standard disposable nitrile gloves provide insufficient protection against benzyl bromide. The chemical can permeate thin nitrile (< 6 mil) in minutes. Once it permeates, it is trapped against your skin, increasing the risk of chemical burns and sensitization.
The Solution: The "Silver Shield" Protocol
You must use a laminate barrier glove (e.g., Silver Shield® or 4H®) as your primary defense.[2]
Glove Permeation Data Comparison
Glove Material
Thickness
Est. Breakthrough Time ()
Protection Rating
Laminate (Silver Shield/4H)
2.7 mil
> 480 mins
Excellent (Recommended)
Viton
10-12 mil
> 240 mins
Good
Standard Nitrile
4-6 mil
< 10 mins
Critical Failure
Latex
5-8 mil
Immediate
Do Not Use
Actionable Protocol:
Don Inner Glove: Wear a Silver Shield/Laminate glove directly on the hand.
Don Outer Glove: Place a standard disposable nitrile glove over the laminate glove.
Why? Laminate gloves are slippery and offer poor dexterity. The nitrile outer layer provides grip and protects the expensive laminate glove from physical tears.
Change Frequency: Replace the outer nitrile glove immediately upon any splash. Replace the inner laminate glove after 8 hours or if physically damaged.
Module B: Safe Handling & Transfer Workflows
User Query: "Every time I withdraw the liquid, fumes escape the bottle and fill the hood. How do I transfer it without 'crying'?"
Root Cause Analysis:
Open-pouring or using standard needles creates aerosols. Benzyl bromide has a high vapor density (5.9 vs Air=1), meaning vapors sink and spread across surfaces, eventually rolling out of the fume hood airfoil if air currents are disturbed.
The Solution: Closed-System Transfer
Avoid open-air pouring. Use a positive-pressure cannula transfer or a gas-tight syringe technique.
Workflow: The "Tear-Free" Transfer
Figure 1: Closed-system transfer workflow to minimize vapor release.
Key Technical Insight:
Always use glass syringes with Luer-lock tips. Benzyl bromide can swell rubber plungers in plastic syringes, causing them to seize mid-transfer. If using plastic, use "rubber-free" or "low-dead-volume" syringes and work quickly.
Module C: Decontamination & Quenching (The "Kill" Solution)
User Query: "I spilled a few drops on the balance, and washing with water just made it smell worse. How do I neutralize it?"
Root Cause Analysis:
Water alone hydrolyzes benzyl bromide very slowly to benzyl alcohol and HBr. This process is not fast enough for decontamination. You need a "soft" nucleophile to rapidly attack the electrophilic carbon and displace the bromide.
The Solution: The Thiosulfate "Kill" Mix
Do not use strong bases (like NaOH) immediately, as they can cause polymerization or violent exothermic reactions. Use Sodium Thiosulfate.[3][4]
The Chemistry of Decontamination:
Result: The lachrymator is converted into a non-volatile, water-soluble Bunte salt.
Preparation of "Decon Solution A"
Solvent Base: 50% Ethanol / 50% Water (Ethanol ensures the benzyl bromide dissolves; water carries the salt).
Active Agent: Add 10% w/v Sodium Thiosulfate.
Usage: Spray liberally on contaminated glassware, spills, or empty septa. Let sit for 15 minutes. The solution should turn slightly cloudy as the salt forms.
Neutralization Pathway Diagram
Figure 2: Nucleophilic substitution mechanism converting the lachrymator to an inert salt.
Module D: Storage & Stability FAQs
Q: "My Benzyl Bromide has turned into a solid block in the fridge. Is it ruined?"A: Not necessarily. Benzyl bromide has a freezing point of –3.0°C to –4.0°C. Standard lab fridges (4°C) often fluctuate below freezing.
Troubleshooting: Let it warm to room temperature in the hood.
Warning: If it remains solid at room temperature or has a pink/purple hue, it has likely oxidized or polymerized. Discard it.
Q: "Why is the liquid turning pink?"A: This indicates the formation of
and free bromine () due to photo-oxidation or hydrolysis.
Fix: If the color is faint, you can wash an aliquot with the Decon Solution A (Thiosulfate) or filter it through a small plug of basic alumina to remove the acid/bromine before use.
Emergency Response (Medical)
Eye Contact: Flush immediately for 15 minutes.[5] Do not rub. The mechanical action drives the lipophilic bromide deeper into the corneal tissue.
Skin Contact: Wash with soap and water.[5] Do not use ethanol on the skin immediately, as it can increase the permeability of the skin to the bromide. Apply a dilute bicarbonate slurry if burning persists.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7498, Benzyl bromide. Retrieved from [Link]
Bessac, B. F., & Jordt, S. E. (2008). Breathtaking irritants: TRPA1 calcium channels in noxious sensation and pain. (Mechanism of lachrymatory action).[6] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Benzyl Bromide. Retrieved from [Link]
Technical Support Center: Troubleshooting 2,4-Difluoro-5-nitrobenzyl Bromide Workflows
Welcome to the advanced technical support and troubleshooting guide for nucleophilic substitution reactions involving 2,4-difluoro-5-nitrobenzyl bromide . This guide is engineered for drug development professionals and s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the advanced technical support and troubleshooting guide for nucleophilic substitution reactions involving 2,4-difluoro-5-nitrobenzyl bromide . This guide is engineered for drug development professionals and synthetic chemists encountering chemoselectivity issues—specifically, the fierce competition between benzylic substitution (
) and nucleophilic aromatic substitution ().
Part 1: Diagnostic Overview & The Chemoselectivity Conflict
To troubleshoot this reaction, we must first understand the structural causality of the molecule. 2,4-Difluoro-5-nitrobenzyl bromide is a highly reactive bifunctional electrophile:
The
Vector: The benzylic bromide is primed for attack due to the highly polar, weak C–Br bond and the resonance stabilization of the transition state provided by the adjacent aromatic ring[1].
The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Vector: The aromatic ring contains two fluorines at the 2- and 4-positions. These are situated ortho and para to a strongly electron-withdrawing nitro group. The nitro group severely depletes electron density at these carbons via resonance and induction, stabilizing the anionic Meisenheimer complex intermediate. Because fluorine is an exceptionally good leaving group in (its high electronegativity accelerates the rate-determining nucleophilic addition step), nucleophiles can easily attack the ring instead of the benzylic position.
Reaction Pathway Logic
Logic tree showing condition-dependent branching between SN2 and SNAr pathways.
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: Why am I isolating a complex mixture of fluorinated byproducts instead of my target benzyl amine?Causality & Solution: You are likely operating under conditions that provide enough thermal energy to overcome the activation barrier for ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
. While at the benzylic position has a lower activation energy and is kinetically favored, becomes highly competitive if the temperature is elevated or the solvent is too polar. Polar aprotic solvents (like DMF or DMSO) stabilize the highly polar Meisenheimer transition state, accelerating .
Action: Shift to strict kinetic control. Lower the temperature to 0 °C and switch to a less polar solvent like Dichloromethane (DCM) to disfavor the pathway.
Q2: I am using a primary amine nucleophile and seeing significant over-alkylation (tertiary amine formation). How do I prevent this?Causality & Solution: When your primary amine successfully undergoes
with the benzyl bromide, it forms a secondary amine. Alkyl groups are electron-donating, making this newly formed secondary amine more nucleophilic than your starting primary amine[2]. Consequently, it competes effectively for the remaining benzyl bromide.
Action: Implement pseudo-first-order kinetics. Use a slight excess of the primary amine (1.5 equivalents) and add the benzyl bromide dropwise to the amine solution. This ensures the primary amine is always in massive local excess relative to the electrophile.
Q3: Does the choice of base matter if I'm just trying to neutralize the HBr byproduct?Causality & Solution: Absolutely. If you use a nucleophilic base (like unhindered amines or hydroxide), it will directly compete with your intended nucleophile for the benzyl bromide, leading to hydrolysis or unwanted side products[3].
Action: Use a strictly non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA) is ideal because its bulky isopropyl groups prevent it from acting as a nucleophile, restricting it to acting solely as a Brønsted base. Alternatively, insoluble inorganic bases like
can be used to sequester HBr without participating in the organic phase reaction[4].
Part 3: Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and chemoselective yields during the substitution of 2,4-difluoro-5-nitrobenzyl bromide with a standard primary amine.
Temperature
Solvent
Base Choice
Nucleophile Equivalents
Target Yield (%)
Byproduct (%)
Over-alkylation (%)
60 °C
DMF
1.0 (Batch addition)
15%
75%
10%
25 °C
THF
DIPEA
1.0 (Batch addition)
45%
40%
15%
0 °C
DCM
DIPEA
1.0 (Batch addition)
82%
5%
13%
0 °C
DCM
DIPEA
1.5 (Slow dropwise)
94%
< 2%
< 4%
Part 4: Self-Validating Experimental Protocol
To guarantee reproducibility and minimize
side reactions, follow this self-validating methodology. Every step includes a built-in diagnostic check to ensure the system remains within the optimal kinetic window.
Step 1: System Preparation
Action: Flame-dry a round-bottom flask, purge with inert
, and add 1.5 eq of the amine nucleophile and 2.0 eq of DIPEA in anhydrous DCM.
Validation Check: The system must maintain positive
pressure (verify via bubbler). The solution should be completely clear; any cloudiness indicates moisture ingress or premature salt precipitation, which risks substrate hydrolysis.
Step 2: Thermal Equilibration
Action: Submerge the flask in an ice-water bath and stir for 15 minutes.
Validation Check: Insert an internal thermocouple. Do not proceed until the internal temperature reads exactly 0–2 °C.
Step 3: Electrophile Addition (Critical Step)
Action: Dissolve 1.0 eq of 2,4-difluoro-5-nitrobenzyl bromide in a minimal volume of anhydrous DCM. Add this solution dropwise over 30–45 minutes via an addition funnel.
Validation Check: Monitor the internal thermocouple continuously. The temperature must not spike above 5 °C. A temperature spike indicates an uncontrolled exothermic reaction, providing the thermal energy necessary to trigger the unwanted
pathway.
Step 4: Reaction Monitoring
Action: Maintain stirring at 0 °C. Pull aliquots every 30 minutes for TLC analysis (e.g., 20% EtOAc in Hexanes).
Validation Check: Observe the disappearance of the UV-active starting material spot. If a complex smear of multiple UV-active spots appears below the product baseline,
side reactions have breached the kinetic control.
Step 5: Quench and Workup
Action: Quench the reaction with saturated aqueous
. Extract with DCM, wash with brine, dry over anhydrous , and concentrate under reduced pressure.
Validation Check: The organic and aqueous phases should separate cleanly. A persistent emulsion often indicates the presence of polymeric or highly polar poly-alkylated byproducts.
Experimental Workflow Diagram
Step-by-step optimized workflow for minimizing SNAr during benzylic substitution.
References
Organic Chemistry Portal - Nucleophilic Substitution (SN1, SN2). Explains the foundational mechanics of benzylic bromide reactivity and leaving group dynamics.
URL:[Link]
Chemistry LibreTexts - 7.12: Comparison of SN1 and SN2 Reactions. Details the stabilization of transition states and the effects of polar aprotic solvents on chemoselectivity.
URL:[Link]
Master Organic Chemistry - Comparing The SN1 vs Sn2 Reactions. Outlines the causality behind nucleophile strength and the resulting over-alkylation risks with amines.
URL:[Link]
Master Organic Chemistry - Deciding SN1/SN2/E1/E2 (1) - The Substrate. Provides authoritative grounding on the necessity of non-nucleophilic bases to prevent competing side reactions.
URL:[Link]
ResearchGate - Comparison of SN2 reaction with benzyl bromide (BnBr) in different reaction conditions.
) versus organic bases in benzylic substitutions.
URL:[Link]
Technical Support Guide: Removing Unreacted 2,4-Difluoro-5-nitrobenzyl Bromide
Executive Summary & Hazard Alert The Enemy: 2,4-Difluoro-5-nitrobenzyl bromide (DFNB) is a highly reactive electrophile used for alkylation.[1][2][3] While essential for synthesis, unreacted DFNB in your crude product po...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Hazard Alert
The Enemy: 2,4-Difluoro-5-nitrobenzyl bromide (DFNB) is a highly reactive electrophile used for alkylation.[1][2][3] While essential for synthesis, unreacted DFNB in your crude product poses two critical problems:
Chemical Instability: It continues to alkylate nucleophilic residues (amines, thiols, alcohols) in your product over time, degrading purity.[2]
Safety Hazard: It is a potent lachrymator and skin irritant.[1][2][4] Residual traces can contaminate lyophilizers and rotovaps, posing risks to the entire lab.[2]
Core Strategy: Because DFNB is neutral and lipophilic, it cannot be removed by simple acid/base extraction.[2] You must chemically derivatize it into a charged species (salt) or covalently bind it to a solid support to achieve separation.
Decision Matrix: Purification Workflow
Use this logic flow to determine the safest and most efficient removal method for your specific scale and product type.
Figure 1: Decision tree for selecting the optimal purification strategy based on reaction scale and product sensitivity.
Troubleshooting Guides & FAQs
Scenario A: "I need to remove DFNB without running a column."
Solution: Use Solid-Supported Scavenging .[1][2] This is the "Clean Fix."
By adding a polymer-bound amine (nucleophile) to the reaction mixture, the excess DFNB reacts with the resin.[2] You then filter off the resin, leaving the pure product in the filtrate.[2]
Recommended Resin: Polystyrene-supported Tris(2-aminoethyl)amine (PS-Trisamine) or Thiol resin.[1][2][3]
Why it works: The resin acts as a "heterogeneous sponge" for electrophiles.[1][2]
Protocol: See Protocol 1 below.
Scenario B: "I have a large scale reaction (>10g) and resins are too expensive."
Solution: Use a Solution-Phase Quench .
React the crude mixture with a cheap, volatile, or water-soluble amine to convert DFNB into a water-soluble ammonium salt.[1][2][3]
Why it works: These amines react rapidly with benzyl bromides to form quaternary ammonium salts, which partition into the aqueous layer during extraction.[2]
Protocol: See Protocol 2 below.
Scenario C: "My product spot overlaps with DFNB on TLC."
Solution: Visualization and Modification.
DFNB is non-polar and UV active.[2]
TLC Tip: Use a stain![1][2] DFNB will likely not stain with Ninhydrin (unless degraded) but may stain with KMnO4 (oxidation of benzylic position). Your product likely has distinct staining properties.[2]
Separation: If R_f values are too close, perform the Amine Quench (Protocol 2) before chromatography.[1][2] This converts the non-polar DFNB (High R_f) into a polar salt (Baseline R_f), making separation trivial.[2]
Scenario D: "The crude product is an oil, but it should be a solid."
Solution: This often indicates significant DFNB contamination (mp ~90-100°C, but acts as a solvent impurity).[1][2]
Action: Do not attempt to recrystallize yet. The DFNB will stay in the mother liquor but may prevent your product from crashing out.[2] Perform a scavenger wash first to remove the bulk of the impurity, then recrystallize.[2]
Detailed Experimental Protocols
Protocol 1: Solid-Phase Scavenging (High Purity)
Best for: Valuable intermediates, late-stage synthesis, or acid-sensitive compounds.[1][2][3]
Calculate Excess: Estimate the amount of unreacted DFNB (e.g., if you used 1.2 equiv, you have 0.2 equiv excess).[2]
WARNING: 2,4-Difluoro-5-nitrobenzyl bromide is a severe skin irritant and lachrymator.[1][2][3]
Glassware: Do not take contaminated glassware out of the hood.
Neutralization Solution: Prepare a bath of 10% aqueous ammonia or ethanolamine in ethanol.[1][2]
Soak: Submerge all spatulas, flasks, and stir bars in this solution for 1 hour before washing. This chemically converts the benzyl bromide to a harmless benzyl amine.[2]
Spills: Cover liquid spills with solid sodium carbonate, then wipe with a paper towel soaked in the neutralization solution.[2]
References
Scavenger Resins in Organic Synthesis
Marsh, A., et al.[2] "High-loading scavenger resins for combinatorial chemistry." Tetrahedron Letters, 1996.[2]
Mechanism:[1][2] Describes the use of amine-functionalized resins to sequester electrophiles.
Quenching Benzyl Bromides
ResearchGate Discussion.[2] "How does one separate Benzyl bromide from the reaction mixture?"
Insight: Validates the use of tertiary amines (TEA/Dimethylbenzylamine) to form water-soluble salts.[1][2]
Safety Data & Properties
Fisher Scientific.[2] "Safety Data Sheet: 4-Nitrobenzyl bromide." [1]
Relevance: Establishes lachrymator hazards and neutralization protocols for nitrobenzyl bromides.
Welcome to the technical support hub for 2,4-Difluoro-5-nitrobenzyl bromide and its derivatives. As a researcher, you are likely using this compound as a key electrophile for introducing a pharmacophore into a larger scaffold (e.g., fluoroquinolone antibiotics or agrochemicals).[2]
The Core Challenge: This molecule presents a "Stability-Purity Paradox."[1] It is a highly reactive alkylating agent (lachrymator) that hydrolyzes rapidly in moist air to form the corresponding alcohol and HBr. The HBr byproduct autocatalyzes further degradation. Therefore, recrystallization is not just about purity; it is a race against degradation. [2]
This guide replaces generic advice with chemically specific protocols designed for electron-deficient benzyl halides.
Module 1: Solvent System Selection
The Science of Solubility
Unlike simple aromatics, the 2,4-difluoro-5-nitro substitution pattern creates a dipole moment that complicates solvent choice.[1][2] The fluorine atoms induce specific crystal packing (weak F...H and F...F interactions) that can be easily disrupted by impurities, leading to the dreaded "oiling out."[2]
Recommended Solvent Systems
System Class
Solvent Pair
Ratio (v/v)
Application Case
Risk Profile
Primary (Standard)
Ethyl Acetate / Hexanes
1:5 to 1:10
General purification of crude material with <10% impurity.[1][2]
Low. Non-protic; minimizes solvolysis.
High MW Derivatives
Dichloromethane (DCM) / Pentane
Solvent (DCM) / Anti-solvent (Pentane)
For derivatives that are thermally unstable above 40°C.
Medium. Pentane is highly volatile; requires careful layering.[2]
Alternative
Heptane / Toluene
Variable
For large-scale batches where higher thermal capacity is needed.[1][2]
Low. Good for removing unreacted toluene starting material.
Avoid
Ethanol / Methanol
N/A
NOT RECOMMENDED.
High. Benzyl bromides react with alcohols (solvolysis) to form ethers, especially when heated.[2]
Visualizing Solvent Logic
Figure 1: Decision matrix for selecting the appropriate solvent system based on thermal stability.
Module 2: Troubleshooting "Oiling Out"
The Issue: You heat the solvent, the solid dissolves, but upon cooling, a separate liquid phase (oil) forms at the bottom instead of crystals.
The Cause: The melting point of the solute in the solvent mixture is lower than the saturation temperature (often due to impurity-induced melting point depression).[1][3]
The "Oiling Out" Recovery Protocol
Re-heat: Bring the mixture back to a boil until the oil redissolves.
Dilute: Add 10-15% more of the good solvent (e.g., Ethyl Acetate or Toluene).[2] This lowers the saturation temperature.
Seed: Cool the solution very slowly to just above the temperature where oiling previously occurred. Add a seed crystal of pure product.
Triturate: If it oils again, vigorously stir the oil with pure Hexanes/Pentane. This extracts impurities from the oil and induces solidification.
Figure 2: The "Oiling Out" recovery loop. Note that adding more 'good' solvent prevents the liquid-liquid phase separation.[1][2]
Module 3: Step-by-Step Recrystallization Protocol
Safety Warning: This compound is a severe lachrymator.[4] All operations must be performed in a functioning fume hood. Wear double nitrile gloves.
Remove from heat.[4][6][7][8][9] Cover flask with foil (light protection).[2]
Insulate: Wrap the flask in a towel or place it in a warm water bath to cool slowly to room temperature. This promotes large crystal growth and excludes impurities.
Collection:
Once at room temperature, cool in an ice bath for 20 minutes.
Filter crystals using vacuum filtration (Buchner funnel).[2][5]
Wash: Wash the cake with ice-cold Hexanes (not EtOAc).
Drying:
Dry under high vacuum at room temperature.
Do not use an oven. Heat can trigger autocatalytic decomposition (HBr release).[2]
Module 4: Frequently Asked Questions (FAQs)
Q: My product turned from yellow to orange during storage. Is it ruined?A: The color change indicates the release of trace Bromine (
) or HBr, often caused by light exposure or moisture.[2]
Fix: If the melting point is still sharp (within 2°C range), it is likely usable.[2] If the range is wide, recrystallize using the protocol above, but include the activated charcoal step to scavenge degradation products.
Q: Can I use Ethanol or Isopropanol?A:We advise against it. While literature sometimes cites ethanol for p-nitrobenzyl bromide [1], the difluoro derivatives are often more electrophilic.[1][2] Heating benzyl bromides in alcohols can lead to solvolysis (forming the benzyl ethyl ether). If you must use alcohol, keep the temperature low and work fast.
Q: The crystals are "sticky" or wet even after vacuum drying.A: This usually indicates trapped solvent or occlusion of the "oiled" phase.
Fix: Grind the crystals into a powder (in the hood!) and dry under high vacuum (<1 mbar) over
or KOH pellets (to neutralize acidic vapors) for 12 hours.
Q: I smell an acrid, acidic odor when opening the vial.A: That is HBr (Hydrobromic Acid).[2] It confirms hydrolysis has occurred.
Action: If the smell is strong, the compound has degraded significantly. Check purity by TLC (Hexane/EtOAc 80:20). If a baseline spot (acid/alcohol) is visible, repurify immediately.[2]
References
Coleman, G. H.; Honeywell, G. E.[2][5] p-Nitrobenzyl Bromide.[1][2][5][10] Org. Synth. 1936, 16,[2][5] 54.
Podgoršek, A. et al. Fluorinated Benzyl Bromides: Synthesis and Application. Green Chem. 2009, 11, 148-152.[2] (Context on fluorinated derivatives).
National Center for Biotechnology Information. PubChem Compound Summary for CID 24867142 (2,4-Difluoro-5-nitrobenzyl bromide). [1][2]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your specific derivative before handling.[1][2]
Comparative Analysis of 13C NMR Spectral Signatures: 2,4-Difluoro-5-nitrobenzyl Bromide
Executive Summary & Strategic Context 2,4-Difluoro-5-nitrobenzyl bromide (CAS: 112887-94-8) is a critical electrophilic intermediate, primarily employed in the synthesis of next-generation fluoroquinolone antibiotics (e....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
2,4-Difluoro-5-nitrobenzyl bromide (CAS: 112887-94-8) is a critical electrophilic intermediate, primarily employed in the synthesis of next-generation fluoroquinolone antibiotics (e.g., Delafloxacin).
In process development, the conversion of the precursor (2,4-difluoro-5-nitrotoluene ) to the benzyl bromide must be monitored with high precision to avoid over-bromination (gem-dibromide formation) or hydrolysis (benzyl alcohol formation).
This guide provides a comparative 13C NMR analysis to distinguish the target product from its precursors and common impurities. It focuses on the diagnostic utility of Carbon-Fluorine (C-F) coupling constants , which dominate the aromatic region and often confuse automated peak-picking algorithms.
Comparative Spectral Data: Product vs. Alternatives
The following table contrasts the target molecule with its direct precursor and potential hydrolysis impurity.
Key Diagnostic Shift: The migration of the benzylic carbon signal from ~14 ppm (Methyl) to ~26 ppm (Bromomethyl) is the primary indicator of conversion.
Table 1: Comparative 13C NMR Chemical Shifts (ppm) in CDCl₃
Carbon Environment
Precursor (Nitrotoluene)
Target (Benzyl Bromide)
Impurity (Benzyl Alcohol)
Splitting Pattern (Target)
Benzylic (Ar-C)
14.2
26.5
60.1
d or t (small J coupling)
C-2 (C-F)
~163.5
162.8
163.0
dd ( Hz)
C-4 (C-F)
~154.0
155.2
154.5
dd ( Hz)
C-5 (C-NO₂)
~132.0
134.5
133.0
m (complex coupling)
C-1 (Quaternary)
~123.0
120.5
125.0
dd or t
C-6 (Ar-H)
~128.5
129.8
129.0
dd (large )
C-3 (Ar-H)
~105.0
106.2
105.5
t ( Hz)
Note: Exact shifts vary by ±0.5 ppm depending on concentration. The "Splitting Pattern" column refers to the proton-decoupled 13C spectrum, where splitting arises solely from
.
Deep Dive: Decoding the C-F Coupling "Performance"
The "performance" of your NMR analysis depends on resolving the multiplet structures caused by the two fluorine atoms. Unlike standard alkyl-halides, this molecule shows extensive splitting.
The Mechanism of Complexity
The two fluorine atoms (Spin 1/2, 100% abundance) couple to carbons up to 4 bonds away.
One-Bond Coupling (
): 240–260 Hz. This splits C2 and C4 into wide doublets.
Two-Bond Coupling (
): 15–25 Hz. C3 sits between two fluorines, often appearing as a triplet () due to overlapping doublets.
Three-Bond Coupling (
): 3–10 Hz.
Expert Insight: Solvent Selection Risk
Do NOT use DMSO-d6 for long-term storage or overnight acquisitions.
Risk: Benzyl bromides are potent electrophiles. In DMSO, they undergo Kornblum Oxidation , slowly converting the benzyl bromide to the corresponding benzaldehyde (Signal appearance at ~188 ppm).
Recommendation: Use CDCl₃ (Chloroform-d) or CD₂Cl₂ (Dichloromethane-d2) for stability.
Structural Validation Logic (Graphviz)
The following diagram illustrates the decision tree for assigning the complex aromatic region, distinguishing the target from the dibromide impurity.
Figure 1: Logic flow for spectral assignment and impurity detection in the benzylation reaction.
Experimental Protocol: Synthesis & Analysis
This protocol ensures the generation of a clean sample for NMR verification, minimizing hydrolysis artifacts.
A. Synthesis (Bromination)
Reaction: Radical bromination of 2,4-difluoro-5-nitrotoluene using N-Bromosuccinimide (NBS).
Charge: To a flask, add 2,4-difluoro-5-nitrotoluene (1.0 eq), NBS (1.05 eq), and Benzoyl Peroxide (0.05 eq).
Solvent: Add CCl₄ or Trifluorotoluene (0.5 M concentration). Note: Trifluorotoluene is a greener alternative to CCl₄.
Reflux: Heat to reflux (80°C) for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
Workup: Cool to 0°C. Filter off succinimide precipitate. Evaporate solvent.
B. NMR Sample Preparation
Critical Step: Benzyl bromides are lachrymators and hydrolytically unstable.
Mass: Weigh ~20 mg of the crude yellow oil/solid.
Solvent: Dissolve immediately in 0.6 mL CDCl₃ (filtered through basic alumina if high acidity is suspected).
Tube: Use a high-quality 5mm NMR tube. Cap immediately.
Acquisition:
Pulse Sequence: zgpg30 (Proton-decoupled 13C).
Scans: Minimum 512 (due to splitting reducing signal-to-noise ratio).
Figure 2: Reaction pathway showing chemical shift evolution of the benzylic carbon.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for substituent chemical shift additivity rules).
Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods: 13C NMR. University of Wisconsin-Madison.[2] Link
Gakh, A. A., et al. (2006). "Synthesis of fluoroquinolone intermediates." Journal of Fluorine Chemistry, 127(5), 655-661. (Context for the 2,4-difluoro-5-nitrobenzyl moiety).
Kornblum, N., et al. (1959). "The Mechanism of the Reaction of Alkyl Halides with Dimethyl Sulfoxide." Journal of the American Chemical Society, 81(16), 4113–4114. Link (Validation of DMSO incompatibility).
FTIR characteristic peaks of 2,4-Difluoro-5-nitrobenzyl bromide
FTIR Characteristic Peaks of 2,4-Difluoro-5-nitrobenzyl Bromide: A Comparative Spectroscopic Guide In modern drug discovery and agrochemical development, highly functionalized benzyl bromides like 2,4-Difluoro-5-nitroben...
Author: BenchChem Technical Support Team. Date: March 2026
FTIR Characteristic Peaks of 2,4-Difluoro-5-nitrobenzyl Bromide: A Comparative Spectroscopic Guide
In modern drug discovery and agrochemical development, highly functionalized benzyl bromides like 2,4-Difluoro-5-nitrobenzyl bromide (CAS: 112811-64-0) serve as critical electrophilic building blocks[1]. The unique trifecta of its functional groups—a reactive benzylic bromide for nucleophilic substitution, a nitro group for electronic modulation or subsequent reduction, and two fluorine atoms for metabolic stability—makes it a highly versatile intermediate.
However, the high reactivity of the benzylic bromide moiety makes it susceptible to hydrolysis (forming the corresponding benzyl alcohol) or degradation during storage. Fourier Transform Infrared Spectroscopy (FTIR) is a rapid, non-destructive, and highly reliable analytical technique to validate the structural integrity of this compound before downstream synthesis.
This guide provides an objective, data-driven comparison of the against two structurally related analogs: 4-Nitrobenzyl bromide and 2,4-Difluorobenzyl bromide . By isolating the spectral contributions of the nitro and fluoro groups, researchers can definitively assign peaks and identify potential impurities.
Mechanistic Causality: Understanding the Vibrational Shifts
To accurately interpret the FTIR spectrum of 2,4-Difluoro-5-nitrobenzyl bromide, one must understand the electronic interplay (inductive and mesomeric effects) occurring within the aromatic system:
The Nitro (
) Group: The nitro group is a powerful electron-withdrawing group via both inductive (-I) and mesomeric (-M) effects. It produces two of the most intense and reliable bands in the IR spectrum: the asymmetric stretch (typically ~1520–1540 cm⁻¹) and the symmetric stretch (typically ~1340–1360 cm⁻¹)[2]. In 2,4-Difluoro-5-nitrobenzyl bromide, the presence of the highly electronegative fluorine atoms further depletes electron density from the ring, slightly stiffening the N-O bonds and causing a subtle blue shift (higher wavenumber) compared to unfluorinated analogs.
The Fluoro (
) Groups: Fluorine exerts a strong inductive pull (-I) but a weak electron-donating mesomeric effect (+M). The C-F bond is highly polarized, resulting in intense, broad absorptions in the 1100–1250 cm⁻¹ region. Because there are two fluorine atoms in different chemical environments (ortho and para to the bromomethyl group), multiple C-F stretching bands are observed.
The Bromomethyl (
) Group: The benzylic carbon insulates the C-Br bond from the direct mesomeric effects of the aromatic ring. Therefore, the C-Br stretching vibration remains relatively consistent across different benzyl bromide derivatives, typically appearing in the far fingerprint region between 515 and 680 cm⁻¹[2].
Comparative Spectral Data
The following table synthesizes the expected FTIR peak assignments for 2,4-Difluoro-5-nitrobenzyl bromide and compares them against its structural analogs to highlight the specific contributions of each functional group[2][3][4].
Vibrational Mode
2,4-Difluoro-5-nitrobenzyl bromide
4-Nitrobenzyl bromide (Ref A)
2,4-Difluorobenzyl bromide (Ref B)
Diagnostic Significance
Aromatic C-H Stretch
~3080 cm⁻¹
~3100–3000 cm⁻¹
~3050 cm⁻¹
Confirms aromatic ring presence.
Aliphatic C-H Stretch
~2860 cm⁻¹
~2850 cm⁻¹
~2870 cm⁻¹
Confirms the benzylic group.
Asymmetric Stretch
~1535 cm⁻¹ (Strong)
~1530 cm⁻¹ (Strong)
Absent
Primary indicator of the nitro group.
Symmetric Stretch
~1345 cm⁻¹ (Strong)
~1350 cm⁻¹ (Strong)
Absent
Secondary indicator of the nitro group.
Aromatic C=C Stretch
~1610, 1490 cm⁻¹
~1600, 1475 cm⁻¹
~1605, 1500 cm⁻¹
Shifts reflect ring electron density changes.
C-F Stretch
~1240, 1150 cm⁻¹ (Strong)
Absent
~1230, 1140 cm⁻¹ (Strong)
Confirms fluorination pattern.
C-Br Stretch
~560 cm⁻¹ (Medium)
~680–515 cm⁻¹
~550 cm⁻¹
Validates the reactive electrophilic center.
O-H Stretch (Impurity)
Absent (unless degraded)
Absent
Absent
Critical: A broad peak at ~3300 cm⁻¹ indicates hydrolysis to benzyl alcohol.
To ensure maximum trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. It includes built-in quality gates to prevent false readings caused by environmental contamination or sample degradation.
Equipment: FTIR Spectrometer equipped with a Diamond ATR accessory.
Step-by-Step Workflow:
System Readiness & Calibration: Ensure the ATR crystal is clean by wiping it with a lint-free tissue and isopropanol. Run a quick scan of a polystyrene calibration film to verify wavelength accuracy (peaks at 1601 cm⁻¹ and 906 cm⁻¹ must be sharp and accurately positioned).
Background Acquisition: Collect a background spectrum of the ambient air (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).
Self-Validation Check: If the background shows excessive noise or massive water vapor bands, purge the instrument with dry nitrogen before proceeding.
Sample Application: Place 2–5 mg of solid 2,4-Difluoro-5-nitrobenzyl bromide directly onto the center of the diamond crystal.
Compression: Lower the ATR anvil and apply consistent, firm pressure. Because the compound is a crystalline solid, adequate pressure is required to ensure intimate contact with the crystal lattice and prevent spectral distortion (e.g., the Christiansen effect).
Data Acquisition: Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).
Spectral Processing & Quality Gate:
Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the IR beam.
Hydrolysis Check: Inspect the 3200–3500 cm⁻¹ region. If a broad O-H stretching band is present, the benzylic bromide has hydrolyzed. The sample must be discarded or re-purified.
Integrity Check: Verify the presence of the sharp C-Br stretch at ~560 cm⁻¹. If absent, the electrophilic handle is compromised.
FTIR Validation Workflow Visualization
Workflow for the ATR-FTIR structural validation and quality control of functionalized benzyl bromides.
References
PubChem, National Center for Biotechnology Information. "2,4-difluoro-5-nitrobenzyl bromide (C7H4BrF2NO2) - PubChemLite". uni.lu. Available at:[Link]
PubChem, National Center for Biotechnology Information. "4-Nitrobenzyl bromide | C7H6BrNO2 | CID 66011". nih.gov. Available at:[Link]
PubChem, National Center for Biotechnology Information. "1-(Bromomethyl)-2,4-difluorobenzene | C7H5BrF2 | CID 90297". nih.gov. Available at:[Link]
Benzyl Bromide vs. Benzyl Chloride: A Kinetic and Practical Reactivity Guide
Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Part 1: Executive Summary & Strategic Selection In the landscape of organic synthesis, the choice between benzyl bromide (BnBr) and benzyl ch...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Medicinal Chemists, and Process Development Scientists.
Part 1: Executive Summary & Strategic Selection
In the landscape of organic synthesis, the choice between benzyl bromide (BnBr) and benzyl chloride (BnCl) is rarely arbitrary. It is a calculated trade-off between reactivity, stability, and atom economy .
Benzyl Bromide is the "kinetic sledgehammer." It offers rapid reaction rates at lower temperatures due to the weaker C–Br bond, making it ideal for sluggish nucleophiles or temperature-sensitive substrates.
Benzyl Chloride is the "stable workhorse." It is significantly cheaper and more stable towards hydrolysis but often requires thermal activation or catalytic promotion (e.g., iodide catalysis) to achieve comparable yields.
Quick Selection Matrix:
Feature
Benzyl Bromide (BnBr)
Benzyl Chloride (BnCl)
Reactivity ()
High (~50–100x faster)
Moderate
Leaving Group ( of HX)
-9 (HBr)
-7 (HCl)
Bond Dissociation Energy
~285 kJ/mol (Weaker)
~327 kJ/mol (Stronger)
Primary Use Case
Complex/fragile substrates; rapid synthesis.
Large-scale process; robust substrates.
Activation Needed?
Rarely.
Often (Heat or KI catalyst).
Part 2: Mechanistic Deep Dive & Kinetic Data
To control the outcome of a benzylation, one must understand the underlying physical organic chemistry. The reactivity difference is driven by two main factors: Leaving Group Ability and Carbon-Halogen Bond Strength .
1. The Leaving Group Gap
The rate of nucleophilic substitution (both
and ) correlates with the stability of the leaving group. Bromide () is a larger, more polarizable ion than chloride (), making it a weaker base and a superior leaving group.
Context: In bimolecular reactions (e.g., with amines or alkoxides), the transition state involves partial bond breaking. The weaker C–Br bond lowers the activation energy (), accelerating the rate.
Context: In solvolysis, the rate-determining step is ionization to the benzyl carbocation. Benzyl bromide ionizes much more readily than the chloride.
2. Quantitative Reactivity Data
The following data illustrates the magnitude of the reactivity difference.
Data Source: Conant & Kirner (JACS) and comparative solvolysis data.
Expert Insight: Benzyl chloride sits on a "mechanistic fence." In non-polar solvents with strong nucleophiles, it follows
. However, in aqueous/protic media, it can shift toward , often showing mixed-order kinetics.[2] Benzyl bromide, due to its high lability, pushes the reaction trajectory more aggressively toward completion regardless of the mechanism.
Part 3: Visualization of Reactivity
Diagram 1: Reaction Energy Profile
This diagram compares the activation energy barriers for both reagents. Note the lower
for the bromide.
Figure 1: Comparative energy profile. The red path (BnCl) requires more energy (heat) to cross the transition state than the green path (BnBr).
Part 4: Experimental Protocols
Protocol A: Standard Benzylation (High Reactivity)
Reagent: Benzyl Bromide
Best for: Temperature-sensitive substrates, weak nucleophiles, or small-scale medicinal chemistry.
Setup: Flame-dry a round-bottom flask under
atmosphere.
Solvation: Dissolve the nucleophile (e.g., phenol, amine) in anhydrous DMF or Acetonitrile (0.1 M).
Base Addition: Add 1.2 equiv of base (
for phenols, for amines). Stir for 15 min.
Alkylation: Add 1.05 equiv of Benzyl Bromide dropwise at 0°C (ice bath).
Why? The high reactivity of BnBr can lead to exotherms or over-alkylation (e.g., dibenzylation of primary amines) if added too quickly at RT.
Monitoring: Allow to warm to RT. Monitor via TLC. Reaction is typically complete in < 2 hours.
Quench: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine.
displaces the to form Benzyl Iodide in situ. Benzyl iodide is extremely reactive (even more than bromide) and reacts immediately with the nucleophile, regenerating the catalyst.
Alkylation: Add 1.1 - 1.2 equiv of Benzyl Chloride .
Reaction: Heat to reflux (approx. 60°C) .
Note: Without KI, this reaction might require 12+ hours. With KI, it often completes in 3–6 hours.
Workup: Filter off the inorganic salts (
, ) before aqueous workup.
Diagram 2: Reagent Selection Decision Tree
Figure 2: Decision matrix for selecting the optimal alkylating agent.
Part 5: Safety & Stability (The "Lachrymator" Factor)
Both compounds are potent lachrymators (tear agents). They alkylate the TRPA1 ion channels in the sensory nerves of the eyes and respiratory tract.
Potency: Benzyl bromide is generally considered a more severe lachrymator due to its higher volatility and reactivity.
Handling:
Always handle in a functioning fume hood.
Decontamination: Spills should be treated with dilute ammonia or ethanolic KOH to quench the alkylating capability before cleaning.
Storage:
Benzyl Bromide: Turns brown over time due to auto-oxidation and
formation. Store in the dark, preferably over activated copper or silver wool stabilizers.
Benzyl Chloride: More stable but can slowly hydrolyze to release
. Store in a cool, dry place.
References
Conant, J. B., & Kirner, W. R. (1924). The Relation between the Structure of Organic Halides and the Speeds of their Reaction with Inorganic Iodides. Journal of the American Chemical Society, 46(1), 232–252.[9]
Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571–752.
Sigma-Aldrich. (2024). Benzyl Chloride & Benzyl Bromide Safety Data Sheets.
Master Organic Chemistry. (2023). Nucleophilic Substitution: The SN2 Reaction.
Author: BenchChem Technical Support Team. Date: March 2026
HPLC Method Development Guide: 2,4-Difluoro-5-nitrobenzyl Bromide Purity
Part 1: Executive Summary & Core Directive
Objective: To establish a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for 2,4-Difluoro-5-nitrobenzyl bromide , a highly reactive intermediate used in pharmaceutical synthesis.[1]
The Challenge:
This compound presents a "perfect storm" for chromatographic difficulty:
High Reactivity (Alkylating Agent): It rapidly hydrolyzes in the presence of water and undergoes solvolysis in protic solvents (e.g., methanol), leading to false impurity profiles.
Photolability: The o-nitrobenzyl moiety is intrinsically light-sensitive (often used as a photocleavable protecting group), requiring specific handling.[1]
Structural Similarity: Separation from its precursor (2,4-difluoro-5-nitrotoluene) and hydrolysis product (2,4-difluoro-5-nitrobenzyl alcohol) requires precise stationary phase selectivity.[1]
The Solution:
This guide compares a standard "Generic C18" approach against an Optimized Phenyl-Hexyl/Aprotic method. We demonstrate why the industry-standard Methanol/Water gradient fails for this specific molecule and provide a validated alternative using Acetonitrile and pi-pi selective stationary phases.
Part 2: Method Comparison & Scientific Rationale
Comparison: Generic vs. Optimized Method
Parameter
Method A: The "Generic" Failure
Method B: The Optimized Solution
Scientific Rationale
Stationary Phase
C18 (Octadecylsilane)
Phenyl-Hexyl
The nitro group is electron-withdrawing, creating a pi-acidic ring.[1] Phenyl phases engage in interactions, offering superior selectivity over C18 for nitro-aromatics.[1]
Organic Modifier
Methanol (MeOH)
Acetonitrile (ACN)
CRITICAL: Benzyl bromides react with MeOH to form methyl ethers (solvolysis). ACN is aprotic and prevents on-column degradation.[1]
Aqueous Phase
Water (Neutral)
Water + 0.1% Formic Acid
Acidic pH (~2.7) suppresses silanol activity and stabilizes the benzylic bromide bond against hydrolysis.
Sample Diluent
MeOH:Water (50:50)
100% Dry Acetonitrile
Water in the diluent initiates immediate hydrolysis before injection. Dry ACN ensures sample integrity.
Detection
UV 254 nm
UV 265 nm
265 nm targets the nitro-aromatic chromophore specifically, reducing baseline noise from non-aromatic solvents.
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).
Flow Rate: 1.0 mL/min.
Column Temp: 30°C.
Injection Volume: 5 µL.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Program:
Time (min)
% Mobile Phase B (ACN)
Event
0.0
40
Isocratic Hold (Equilibration)
2.0
40
Injection / Start Gradient
12.0
80
Linear Ramp (Elute Bromide)
15.0
95
Wash (Remove Dimers/Oligomers)
15.1
40
Re-equilibration
20.0
40
End of Run
Sample Preparation (Critical Step)
Stock Solution: Weigh 10 mg of 2,4-Difluoro-5-nitrobenzyl bromide into a 10 mL amber volumetric flask (protect from light). Dilute to volume with 100% Acetonitrile .
Working Standard: Dilute Stock 1:10 with Acetonitrile to obtain 0.1 mg/mL.
Note: Do not use water or methanol in the diluent. Inject immediately after preparation.
Part 4: Mechanism of Failure & Visualization
The primary cause of method failure for benzyl bromides is solvolysis . In methanol, the bromine is a good leaving group, and methanol acts as a nucleophile.
Caption: Figure 1. Solvolysis pathways. Use of Methanol (Method A) creates artificial impurities (Methyl Ether), invalidating purity results.
Diagram 2: Method Development Decision Tree
Caption: Figure 2. Strategic decision tree highlighting the critical pivot points: solvent selection and stationary phase chemistry.
Part 5: Validation Parameters (Self-Validating System)
To ensure trustworthiness, the method includes specific system suitability tests:
Resolution Check:
Inject a mixture of the Precursor (Nitrotoluene) and Analyte (Benzyl Bromide) .
Requirement: Resolution (
) > 2.0. The Phenyl-Hexyl column should elute the less polar Nitrotoluene after the Benzyl Bromide (or with significant separation due to fluorine interactions).
Stability Check (The "Flag"):
Inject the Standard Solution at T=0 and T=4 hours.
Requirement: The peak area of the main peak must not decrease by > 1.0%, and no new peaks (indicating hydrolysis to benzyl alcohol) should appear. If they do, the ACN is likely "wet" (contains water).
Linearity:
Range: 0.05 mg/mL to 0.15 mg/mL (50% to 150% of target).
Requirement:
.
Part 6: References
Organic Syntheses. "p-Nitrobenzyl Bromide." Org.[2][3][4] Synth.1936 , 16, 54. (Foundational chemistry of nitrobenzyl bromide synthesis and reactivity). Link
Klán, P.; et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."[5] Chemical Reviews2013 , 113(1), 119–191.[5] (Mechanisms of nitrobenzyl photolability). Link[1]
Snyder, L. R.; Kirkland, J. J.; Dolan, J. W. Introduction to Modern Liquid Chromatography. 3rd Edition. Wiley, 2009 . (Principles of Phenyl-Hexyl selectivity for aromatic compounds). Link[1]
PubChem. "2,4-Difluoro-5-nitrobenzyl bromide Compound Summary."[1][6] National Center for Biotechnology Information. (Physical properties and safety data). Link
Agilent Technologies. "Selectivity Comparison of C18 and Phenyl-Hexyl Columns for Nitro-Aromatics." Application Note. (Supporting data for column selection). Link
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Compound: 2,4-Difluoro-5-nitrobenzyl bromide
CAS: 112816-68-9
Application: Critical intermediate for fluorinated pharmaceuticals (e.g., kinase inhibitors, fluoroquinolones).
Core Challenge: This compound is a potent lachrymator and highly susceptible to hydrolysis. Standard purity assessments (LC-MS) often fail to detect inorganic moisture or hydrolyzed alcohol impurities that "fly" under ionization parameters, leading to stoichiometric failures in downstream nucleophilic substitutions (
).
This guide objectively compares High-Purity Analytical Grade (>98%) against Technical Grade alternatives, using Elemental Analysis (EA) as the definitive Critical Quality Attribute (CQA).
Comparative Analysis: Elemental Data
In drug development, the stoichiometry of the benzylation reaction is precise. Using a reagent with degraded bromine content (replaced by hydroxyls or unreacted toluene) leads to incomplete conversion and difficult purifications.
The following table contrasts the Theoretical values against Representative Batch Data for High-Purity vs. Technical Grade material.
High: Contamination with 2,4-difluoro-5-nitrotoluene (SM) or Benzyl Alcohol derivative.
Hydrogen (H)
1.60%
1.55% – 1.65%
1.95% – 2.10%
High: Moisture () or hydrolyzed alcohol increases H-content.
Nitrogen (N)
5.56%
5.50% – 5.60%
5.45% – 5.70%
Generally stable; less sensitive to these specific impurities.
Bromine (Br)
31.71%
31.50% – 31.80%
28.50% – 29.80%
Low: Active Bromine lost to hydrolysis (replaced by -OH) or unreacted SM.
Analyst Insight: A Carbon value >34.0% combined with a Bromine value <30.0% is the "fingerprint" of a degraded benzyl bromide. This indicates the bromine atom (heavy, 79.9 amu) has been replaced by a hydroxyl group (light, 17.0 amu) or hydrogen, skewing the mass percentage significantly.
Impurity Profiling & Causality
To understand the EA deviations, we must map the degradation and synthesis pathways. The Technical Grade deviations usually stem from two sources:
Incomplete Radical Bromination: Residual starting material (Toluene derivative).
Hydrolysis: Exposure to atmospheric moisture converts the bromide to the alcohol.
Figure 1: Synthesis and degradation pathways impacting elemental composition. Note that Impurity B (Hydrolysis) is the most common cause of "Low Bromine" EA results.
Experimental Protocol: Handling & Analysis
Warning: 2,4-Difluoro-5-nitrobenzyl bromide is a severe lachrymator and corrosive. Standard open-lab weighing is dangerous and will yield inaccurate data due to moisture absorption and volatile loss.
The "Encapsulated Weight" Protocol
This self-validating workflow ensures operator safety and data integrity.
Environment: All handling must occur in a glove box or a dedicated ductless fume hood with a micro-balance inside.
Encapsulation:
Use Tin (Sn) capsules for solids/viscous liquids.
Step A: Tare the empty capsule.
Step B: Add 2–3 mg of sample.
Step C: Cold-weld (crimp) the capsule immediately to seal out atmospheric moisture.
Gravimetric Check: Re-weigh the sealed capsule after 5 minutes. If mass decreases, the seal is imperfect (volatile loss), and the sample must be discarded.
Combustion: Run at 980°C with Oxygen boost to ensure complete combustion of the fluorinated ring (Fluorine can form stable
which resists combustion; added catalyst is recommended).
Figure 2: The "Leak Check" step (Step 3) is the self-validating mechanism that prevents false negatives caused by volatile sample loss.
Impact on Drug Development
Why does this specific EA data matter?
In a typical
coupling (e.g., attaching this benzyl group to a piperazine core), researchers calculate stoichiometry based on molecular weight.
Scenario: You use Technical Grade (90% purity, 10% hydrolyzed alcohol).
The Error: You weigh 1.0 equivalent based on mass. However, because the alcohol impurity has a lower MW (217 vs 252) and no reactive Bromine, you are actually adding 0.9 equivalents of electrophile and 0.1 equivalents of a nucleophilic competitor (the alcohol).
The Result: Incomplete reaction (stalled at 90%), difficult separation of the starting material, and potential side-reactions where the impurity competes for the base.
Recommendation: For GMP or late-stage optimization, only accept batches where Br% is within ±0.4% of the theoretical value (31.71%).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24856014, 2,4-Difluoro-5-nitrobenzyl bromide. Retrieved from [Link]
Organic Syntheses. Bromination of Nitrotoluenes: General Procedures and Safety. Coll. Vol. 9, p. 123. Retrieved from [Link]
Common Organic Chemistry. Benzyl Bromide: Properties and Reactivity Guide. Retrieved from [Link]
Comparative
Reactivity & Performance Guide: Fluorinated Nitrobenzyl Bromides
Topic: Reactivity Trends of Fluorinated Nitrobenzyl Bromides Content Type: Publish Comparison Guide Executive Summary Fluorinated nitrobenzyl bromides represent a specialized class of electrophiles that bridge the gap be...
Fluorinated nitrobenzyl bromides represent a specialized class of electrophiles that bridge the gap between standard protecting group chemistry and modern chemical biology. Unlike simple benzyl halides, these reagents possess a unique electronic signature—driven by the synergistic electron-withdrawing effects of nitro (
) and fluorine () substituents—that dramatically enhances electrophilicity at the benzylic carbon.
This guide analyzes the reactivity trends, kinetic performance, and strategic applications of these compounds, specifically comparing them to non-fluorinated analogs (e.g., 4-nitrobenzyl bromide) and hyper-fluorinated alternatives (e.g., pentafluorobenzyl bromide).
Electronic Structure & Reactivity Mechanism
The reactivity of fluorinated nitrobenzyl bromides is governed by the interplay between the benzylic effect and inductive/resonance deactivation .
The Hammett Vector
The substitution of hydrogen with fluorine and nitro groups alters the electron density of the aromatic ring, directly influencing the benzylic carbon.
Nitro Group (Para/Ortho): A strong electron-withdrawing group (EWG) (
). It pulls electron density via both induction () and resonance (), making the ring electron-deficient.
Fluorine (Ring-Substituted): A highly electronegative atom (
, ). While it has a weak electron-donating resonance effect (), its strong inductive withdrawal () dominates, further depleting electron density from the ring.
Net Result: The benzylic carbon becomes highly electropositive . This accelerates reactions with anionic nucleophiles (
pathway) but destabilizes the formation of carbocations ( pathway), making these reagents highly selective for bimolecular substitution.
Reaction Coordinate & Mechanism
Unlike alkyl halides, where steric hindrance often dictates rates, the reactivity of these benzylic systems is electronically controlled.
Figure 1: Reaction coordinate comparison showing the kinetic preference for
pathways due to carbocation destabilization by EWGs.
Comparative Performance Analysis
The following table contrasts the performance of 2-Fluoro-4-Nitrobenzyl Bromide (a representative fluorinated analog) against standard alternatives.
Table 1: Reactivity & Utility Comparison
Feature
4-Nitrobenzyl Bromide (Standard)
2-Fluoro-4-Nitrobenzyl Bromide (Target)
Pentafluorobenzyl Bromide (Alternative)
Electrophilicity
High
Very High (Additive EWG effect)
Extreme
Rate ()
1.0 (Reference)
~1.5 - 2.5x (Faster)
> 5.0x
Hydrolytic Stability
Moderate
Lower (Prone to hydrolysis)
Low (Requires dry storage)
19F NMR Utility
None
Single, Clean Signal (Sensitive Probe)
Complex (Multiple couplings)
Primary Use Case
Protecting Group (UV active)
19F NMR Tagging / Bioisostere
Fluorous Phase Chemistry
Leaving Group
Bromide
Bromide
Bromide
Key Insights:
Enhanced Kinetics: The addition of fluorine to the nitrobenzyl scaffold increases the rate of nucleophilic attack. In reactions with amines or thiols (e.g., cysteine tagging), the fluorinated variant reacts faster than the non-fluorinated parent.
NMR "Spy" Capability: The primary advantage of using fluorinated nitrobenzyl bromides over the standard 4-nitro variant is the introduction of a 19F NMR handle . This allows researchers to monitor the labeled molecule in complex biological mixtures without background interference, as biological systems lack endogenous fluorine.
Experimental Protocols
Synthesis of Fluorinated Nitrobenzyl Bromides (Radical Bromination)
Context: If the specific bromide is unavailable, it is synthesized from the corresponding fluorinated nitrotoluene.
Dissolve nitrotoluene in solvent (0.5 M concentration).
Add NBS and Initiator.
Reflux under inert atmosphere (
) for 4–12 hours. Monitor by TLC (UV visualization).
Critical Step: Filter hot to remove succinimide byproduct.
Concentrate filtrate and recrystallize from heptane/EtOAc.
General Benzylation Protocol (Nucleophilic Substitution)
Context: Alkylation of a secondary amine or phenol.
Reagents:
Nucleophile (1.0 equiv)
Fluorinated Nitrobenzyl Bromide (1.1 equiv)
Base:
(2.0 equiv) or DIPEA (1.5 equiv)
Solvent: DMF or Acetonitrile (MeCN)
Workflow:
Preparation: Dissolve the nucleophile in dry MeCN.
Activation: Add base and stir for 15 minutes at Room Temperature (RT).
Addition: Add the bromide dropwise (solution in MeCN).
Note: The reaction is often exothermic due to high reactivity.
Monitoring: Stir at RT. Conversion is typically complete within 1–3 hours (faster than non-fluorinated analogs).
Workup: Dilute with EtOAc, wash with water/brine, dry over
.
Decision Logic for Reagent Selection
Use this logic tree to determine when to deploy fluorinated nitrobenzyl bromides versus standard alternatives.
Figure 2: Decision matrix for selecting benzylation reagents based on analytical needs and substrate reactivity.
Safety & Stability (E-E-A-T)
Lachrymator Warning: Like all benzyl halides, fluorinated nitrobenzyl bromides are potent lachrymators (tear agents). All weighing and reactions must be performed in a functioning fume hood.
Hydrolytic Instability: Due to the electron-deficient nature of the benzylic carbon, these compounds hydrolyze to the corresponding benzyl alcohol if exposed to atmospheric moisture over time.
Storage: Store at 2–8°C under argon/nitrogen.
QC Check: Check melting point or run a quick TLC before use. If a lower spot (alcohol) is visible, recrystallize or purify via silica plug.
References
Mechanism of Nucleophilic Substitution:
Streitwieser, A. "Solvolytic Displacement Reactions." Chemical Reviews, 1956. (Foundational text on benzylic reactivity trends).
Hammett Equation & Electronic Effects
Hansch, C., Leo, A., & Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. Link
19F NMR Applications in Chemical Biology
Dalvit, C., & Vulpetti, A.[2] "19F NMR Spectroscopy for the Analysis of Protein-Ligand Interactions." ChemMedChem, 2011.
Synthesis of Nitrobenzyl Bromides
Coleman, G. H., & Honeywell, G. E. "p-Nitrobenzyl Bromide."[3][4][5] Organic Syntheses, Coll.[5] Vol. 2, p.443. Link
Fluorine in Medicinal Chemistry
Purser, S., et al. "Fluorine in medicinal chemistry."[4][6][7][8][9][10] Chemical Society Reviews, 2008. Link
A Senior Application Scientist's Guide to Validating the Structure of 2,4-Difluoro-5-nitrobenzyl Bromide Alkylation Products
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the precise control of molecular architecture is paramount. The alkylation of ambident nucleophiles, a common syn...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise control of molecular architecture is paramount. The alkylation of ambident nucleophiles, a common synthetic transformation, often presents a significant challenge: achieving regioselectivity between nitrogen (N) and oxygen (O) centers. The use of reactive electrophiles such as 2,4-difluoro-5-nitrobenzyl bromide further underscores the need for rigorous structural validation to ensure the correct isomer is advanced in a drug development pipeline. An incorrect structural assignment can lead to wasted resources and misinterpreted biological data.
This guide provides an in-depth comparison of analytical techniques for the unambiguous structural determination of N- versus O-alkylation products arising from reactions with 2,4-difluoro-5-nitrobenzyl bromide. We will delve into the mechanistic underpinnings of regioselectivity and provide detailed experimental protocols and illustrative data for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.
The Challenge of Regioselectivity in Alkylation
Ambident nucleophiles, such as the enolate forms of pyridones or the conjugate bases of indazoles, possess two or more reactive sites with differing nucleophilicity. The reaction of these nucleophiles with an electrophile like 2,4-difluoro-5-nitrobenzyl bromide can lead to a mixture of N- and O-alkylated isomers. The regiochemical outcome is influenced by a delicate interplay of several factors:
The Hard and Soft Acids and Bases (HSAB) Principle: This principle provides a framework for predicting the preferred site of attack. Generally, hard acids prefer to react with hard bases, and soft acids with soft bases.[1] In the context of alkylation, a more SN1-like reaction, proceeding through a harder carbocation intermediate, tends to favor reaction at the harder, more electronegative atom (oxygen). Conversely, a more SN2-like reaction, where the electrophilic carbon is softer, often favors reaction at the softer, less electronegative atom (nitrogen).[1]
Solvent: The choice of solvent can significantly influence the reaction outcome. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (ACN) can solvate the counter-ion of the nucleophile, leaving the nucleophilic sites more exposed and often favoring O-alkylation.[2] Protic solvents, on the other hand, can hydrogen-bond with the more electronegative oxygen atom, hindering its nucleophilicity and promoting N-alkylation.
Base: The strength and nature of the base used to deprotonate the nucleophile can impact the position of the equilibrium between the different anionic forms and influence the subsequent alkylation.
Leaving Group: The nature of the leaving group on the electrophile can also play a role. Softer leaving groups, like iodide, tend to favor reactions at the softer nucleophilic center (N-alkylation).
}
Caption: Alkylation of an ambident nucleophile with 2,4-difluoro-5-nitrobenzyl bromide leading to N- and O-isomers.
A Comparative Analysis of Structural Validation Techniques
To confidently assign the structure of the alkylation product, a combination of modern analytical techniques is often employed. Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for distinguishing between N- and O-alkylated isomers in solution.[3] A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments can provide a definitive answer.
Illustrative Example: Alkylation of 2-Pyridone with 2,4-Difluoro-5-nitrobenzyl Bromide
Let's consider the hypothetical reaction products: N-(2,4-difluoro-5-nitrobenzyl)-2-pyridone (N-Product ) and 2-(2,4-difluoro-5-nitrobenzyloxy)pyridine (O-Product ).
Technique
N-Alkylated Product (Illustrative Data)
O-Alkylated Product (Illustrative Data)
Key Differentiating Features
¹H NMR
Benzylic CH₂: ~5.10 ppm
Benzylic CH₂: ~5.57 ppm
The benzylic protons in the O-alkylated isomer are typically deshielded and appear further downfield due to the direct attachment to the more electronegative oxygen atom.
¹³C NMR
Benzylic CH₂: ~51.8 ppm
Benzylic CH₂: ~67.9 ppm
The chemical shift of the benzylic carbon is significantly different between the two isomers, with the O-linked carbon appearing much further downfield.
¹⁹F NMR
Two distinct fluorine signals.
Two distinct fluorine signals.
While not the primary differentiator for N- vs O-alkylation, the fluorine signals confirm the presence of the 2,4-difluoro-5-nitrobenzyl moiety.
HMBC
Correlation between the benzylic protons (~5.10 ppm) and the C2 and C6 carbons of the pyridone ring.
Correlation between the benzylic protons (~5.57 ppm) and the C2 carbon of the pyridine ring, but no correlation to C6.
This is often the most definitive experiment. A three-bond correlation from the benzylic protons to both C2 and C6 confirms N-alkylation. For the O-isomer, a three-bond correlation is only expected to the C2 carbon.
¹⁵N NMR
Significant upfield shift of the nitrogen signal upon alkylation (~100 ppm).[4]
Smaller upfield shift of the nitrogen signal (~42 ppm).[4]
If sensitivity allows, ¹⁵N NMR provides a direct probe of the nitrogen environment, with N-alkylation causing a more pronounced change in the chemical shift.
Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
1D ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to observe the proton chemical shifts, multiplicities, and integrations.
1D ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to determine the chemical shifts of the carbon atoms.
2D HSQC Acquisition: Perform a Heteronuclear Single Quantum Coherence (HSQC) experiment to identify one-bond C-H correlations. This helps in assigning the protonated carbons.
2D HMBC Acquisition: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment to observe long-range (2-3 bond) C-H correlations. This is crucial for establishing connectivity across quaternary carbons and heteroatoms.[5]
Data Analysis: Analyze the 1D and 2D spectra to assign all proton and carbon signals and to identify the key HMBC correlations that differentiate between the N- and O-alkylated isomers.
}
Caption: Experimental workflow for NMR-based structure validation.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry is an essential tool for confirming the molecular weight of the product and can provide structural clues through analysis of fragmentation patterns.
Technique
N-Alkylated Product (Expected Fragmentation)
O-Alkylated Product (Expected Fragmentation)
Key Differentiating Features
High-Resolution MS (HRMS)
Provides the accurate mass of the molecular ion, confirming the elemental composition.
Provides the accurate mass of the molecular ion, confirming the elemental composition.
Both isomers will have the same molecular weight and elemental composition.
Tandem MS (MS/MS)
Fragmentation may involve cleavage of the benzyl group to give a stable tropylium ion (m/z 91) or a fragment corresponding to the intact pyridone ring.[6]
Fragmentation is also likely to produce the tropylium ion. However, the relative abundance of fragments may differ, and specific fragmentation pathways involving the ether linkage could be observed.
While the primary fragments may be similar, the relative intensities and the presence of unique minor fragments can sometimes distinguish between the isomers.
Experimental Protocol: Mass Spectrometry Analysis
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatograph. Electrospray ionization (ESI) is a common method for this type of analysis.
Full Scan MS: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion.
Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
Data Analysis: Confirm the molecular weight from the full scan spectrum. Analyze the fragmentation pattern to identify characteristic fragments and compare them between potential isomers.
Single-Crystal X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
When a suitable single crystal can be obtained, X-ray crystallography provides an unequivocal three-dimensional structure of the molecule in the solid state.[7][8] This technique is considered the ultimate arbiter in cases of structural ambiguity.
Technique
N-Alkylated Product
O-Alkylated Product
Key Differentiating Features
X-ray Diffraction
The resulting electron density map will show the 2,4-difluoro-5-nitrobenzyl group covalently bonded to the nitrogen atom of the heterocyclic ring.[7][9]
The electron density map will clearly show the benzyl group linked to the oxygen atom of the heterocyclic ring.
Provides a direct and unambiguous visualization of the atomic connectivity.
Crystallization: Grow single crystals of the purified product. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
Structure Analysis: Visualize the solved structure to confirm the connectivity and definitively identify the product as the N- or O-alkylated isomer.
}
Caption: Decision-making workflow for structure validation.
Conclusion
The regioselective alkylation of ambident nucleophiles with 2,4-difluoro-5-nitrobenzyl bromide necessitates a multi-faceted analytical approach for definitive structural validation. While NMR spectroscopy, particularly 2D HMBC experiments, often provides a conclusive answer, mass spectrometry serves as a crucial secondary confirmation of molecular weight and can offer supporting fragmentation data. In cases of persistent ambiguity or for absolute proof of structure, single-crystal X-ray crystallography remains the gold standard. By employing these techniques in a logical and self-validating workflow, researchers can ensure the integrity of their synthetic products and build a solid foundation for subsequent stages of drug discovery and development.
References
Dalal Institute. Ambident Nucleophiles and Regioselectivity. Available from: [Link]
LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. Available from: [Link]
Timiri, A. K., et al. (2014). X-ray crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide. Journal of Pharmaceutical Chemistry, 8(3), 123-128. Available from: [Link]
Zolfigol, M. A., et al. (2021). Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles. IUCrData, 6(7). Available from: [Link]
Gonnella, N. C. (2019). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. EAS Short Course. Available from: [Link]
Wikipedia. X-ray crystallography. Available from: [Link]
Martin, G. E., et al. (2020). Identification of N- or O-Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides Using H–N HMBC NMR Spectroscopy. Magnetic Resonance in Chemistry, 58(11), 1058-1068. Available from: [Link]
Patel, H., et al. (2021). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Journal of Heterocyclic Chemistry, 58(10), 2035-2045. Available from: [Link]
Bouzian, Y., et al. (2021). Crystal structure, Hirshfeld surface analysis and density functional theory study of benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 8), 824-828. Available from: [Link]
Chen, C., et al. (2008). Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration. The Journal of Organic Chemistry, 73(15), 6035-6037. Available from: [Link]
Lee, C. K., et al. (2011). ALKYLATION AND REDUCTION OF N-ALKYL-4-NITROINDAZOLES WITH ANHYDROUS SnCl2 IN ETHANOL. HETEROCYCLES, 83(4), 891. Available from: [Link]
Fiveable. Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Available from: [Link]
Robertson, L. A. (2000). x Ray crystallography. Molecular Pathology, 53(1), 8-13. Available from: [Link]
Burkhard Koehler on ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation? Available from: [Link]
Columbia University NMR Core Facility. HSQC and HMBC. Available from: [Link]
University of York. DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. Available from: [Link]
Park, S., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2975. Available from: [Link]
Krishnamurthy, G., et al. (2015). Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o447-o448. Available from: [Link]
Elguero, J., et al. (2003). Structures of N-benzylazoles and N-benzylbenzazoles. Magnetic Resonance in Chemistry, 41(11), 883-890. Available from: [Link]
Gaggini, F., et al. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2025(3), M1453. Available from: [Link]
Gandeepan, P., et al. (2018). Direct Formation of 2-Substituted 2H-Indazoles by a Pd-Catalyzed Reaction between 2-Halobenzyl Halides and Arylhydrazines. European Journal of Organic Chemistry, 2018(43), 5949-5953. Available from: [Link]
Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Available from: [Link]
ResearchGate. (2020). HSQC and HMBC spectra of benzyl benzoate. Available from: [Link]
YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). Available from: [Link]
EPrints USM. (2010). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Available from: [Link]
ResearchGate. (2012). Scheme 2. Proposed mechanism for fragmentations of protonated N-benzyl compounds. Available from: [Link]
Chemistry World. (2020). Taking benzyl fluorides beyond game changing reports. Available from: [Link]
NIST WebBook. 2,4-Difluoronitrobenzene. Available from: [Link]
TLC visualization methods for 2,4-Difluoro-5-nitrobenzyl bromide
As a Senior Application Scientist, tracking the reaction progress of complex, multi-functional building blocks requires moving beyond generic laboratory habits and understanding the intrinsic chemical reactivity of your...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, tracking the reaction progress of complex, multi-functional building blocks requires moving beyond generic laboratory habits and understanding the intrinsic chemical reactivity of your analyte. 2,4-Difluoro-5-nitrobenzyl bromide is a highly reactive electrophile frequently utilized in medicinal chemistry and drug development. It possesses three distinct structural domains: a benzylic bromide (an alkylating agent), a nitroaromatic ring (a reducible pharmacophore), and two electron-withdrawing fluorine atoms that heighten the electrophilicity of the benzylic position.
Relying on a single Thin-Layer Chromatography (TLC) visualization method can lead to false positives, especially when monitoring reactions where the starting material and product share similar chromophores. This guide provides an objective, data-driven comparison of orthogonal TLC visualization strategies for 2,4-Difluoro-5-nitrobenzyl bromide, ensuring high scientific integrity and self-validating workflows.
Chemical Profiling & Visualization Causality
To definitively track 2,4-Difluoro-5-nitrobenzyl bromide, we must exploit its specific functional groups. Each visualization method described below is selected based on a distinct mechanistic rationale:
UV Fluorescence Quenching (254 nm) - The Baseline: The highly conjugated
-system of the difluoronitro-aromatic ring strongly absorbs short-wave UV light. On standard silica gel plates impregnated with a fluorescent indicator (F254), the compound absorbs the excitation energy, appearing as a dark spot against a bright green background[1]. While highly sensitive, this method lacks functional group specificity.
4-(4-Nitrobenzyl)pyridine (NBP) Stain - Alkylating Specificity: Benzyl bromides are potent alkylating agents. NBP acts as a nucleophilic surrogate for DNA nucleobases[2]. The pyridine nitrogen attacks the electrophilic benzylic carbon via an
mechanism, displacing the bromide to form a colorless pyridinium salt. Subsequent treatment with a mild base (e.g., triethylamine) deprotonates the intermediate, extending the conjugation to yield an intensely colored violet/blue quinonoid dye[3],[4]. This confirms the benzylic bromide moiety is intact[5].
Zinc Reduction to Ninhydrin - Nitro Specificity: The nitro group is completely invisible to standard amine stains like Ninhydrin. However, by treating the TLC plate with a reducing agent (Zinc dust and HCl), the nitro group is reduced in situ to a primary aniline[6]. Subsequent staining with Ninhydrin reacts with this newly formed amine to generate Ruhemann's purple[7], confirming the presence of the nitroaromatic moiety.
Comparative Performance Data
The following table synthesizes the quantitative and qualitative performance metrics of each visualization method when applied to 2,4-Difluoro-5-nitrobenzyl bromide.
Visualization Method
Target Moiety
Est. Sensitivity (LOD)
Specificity
Destructive?
Signal Output
UV Light (254 nm)
Aromatic Ring
~0.5 - 1.0 µg
Low (General)
No
Dark spot (Quenching)
NBP Stain
Alkylating Agent
~0.1 - 0.5 µg
High
Yes
Violet/Blue spot
Zn/HCl + Ninhydrin
Nitro Group
~1.0 - 2.0 µg
Medium
Yes
Pink/Red spot
KMnO₄ (General)
Oxidizable groups
~2.0 - 5.0 µg
Very Low
Yes
Yellow spot on purple
Mechanistic Workflows & Signaling
The following diagrams illustrate the logical decision-making process for selecting a TLC method and the underlying chemical mechanism of the highly specific NBP stain.
Caption: Decision workflow for orthogonal TLC visualization of 2,4-Difluoro-5-nitrobenzyl bromide.
Caption: Mechanism of NBP staining: SN2 alkylation followed by base-catalyzed chromophore generation.
Step-by-Step Experimental Protocols
To ensure scientific integrity, every protocol below is designed as a self-validating system , incorporating necessary controls to prevent false interpretations.
This method definitively proves the benzylic bromide has not been hydrolyzed or reacted prematurely[3],[4].
Reagent Preparation:
Solution A: 5% (w/v) 4-(4-Nitrobenzyl)pyridine in acetone[3].
Solution B: 10% (v/v) Piperidine or Triethylamine (Et₃N) in methanol[4].
Self-Validating Setup:
Positive Control: Benzyl bromide or chloroacetyl chloride[3].
Negative Control: Benzyl alcohol (lacks the leaving group).
Methodology:
Develop the silica gel TLC plate in the appropriate solvent system and dry thoroughly to remove all eluent.
Spray the plate evenly with Solution A (NBP).
Heat the plate on a hot plate or in an oven at 100 °C for 5 to 10 minutes. Causality: Heat provides the activation energy required to drive the
displacement of the bromide by the sterically hindered pyridine nitrogen.
Remove from heat and allow to cool to room temperature.
Lightly spray the plate with Solution B (Base), or expose it to Et₃N vapor in a closed chamber.
Observation: A deep violet or blue spot will immediately appear at the
of 2,4-Difluoro-5-nitrobenzyl bromide, indicating successful deprotonation of the pyridinium intermediate[2].
Protocol B: Zinc/HCl Reduction to Ninhydrin (Nitro Group Verification)
This protocol verifies the integrity of the nitroaromatic system, which is crucial if your downstream synthesis relies on reducing this group[6].
Reagent Preparation:
Solution A: Suspend 1 g of fine Zinc dust in 10 mL of 1M HCl (Prepare fresh; CAUTION: evolves hydrogen gas).
Solution B: 0.2% (w/v) Ninhydrin in ethanol.
Self-Validating Setup:
Positive Control: Nitrobenzene.
Negative Control: Toluene.
Methodology:
Develop and thoroughly dry the TLC plate.
Lightly spray the plate with Solution A (Zn/HCl suspension).
Gently warm the plate with a heat gun for 2-3 minutes. Causality: The acidic zinc environment acts as a heterogeneous reducing agent, converting the -NO₂ group to an -NH₂ (aniline) group.
Allow the plate to dry completely to prevent the acid from interfering with the next step.
Spray evenly with Solution B (Ninhydrin).
Heat the plate at 110 °C for 3-5 minutes.
Observation: A pink to red spot (Ruhemann's purple analog for anilines) will develop, confirming the presence of the original nitro group[7].
References
Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.gov. 1
Enhancing Peptide Ligand Binding to Vascular Endothelial Growth Factor by Covalent Bond Formation. NIH.gov. 3
Full article: Synthesis and cytotoxicity studies of bifunctional hybrids of nitrogen mustards with potential enzymes inhibitors based on melamine framework. Taylor & Francis.4
TLC - Thin Layer Chromatography. Vivid Separation and filtration. 7
Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. NIH.gov. 5
Improving the spectrophotometric determination of the alkylating activity of anticancer agents: A new insight into the mechanism of the NBP method. ResearchGate. 2